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  • Product: 4-Bromoisothiazole-3-carbonitrile
  • CAS: 89089-06-5

Core Science & Biosynthesis

Foundational

Physical and chemical properties of "4-Bromoisothiazole-3-carbonitrile"

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Bromoisothiazole-3-carbonitrile , a critical heterocyclic building block in modern medicinal chemistry. CAS Reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Bromoisothiazole-3-carbonitrile , a critical heterocyclic building block in modern medicinal chemistry.

CAS Registry Number: 89089-06-5 Formula: C


HBrN

S Molecular Weight: 189.03 g/mol

Executive Summary

4-Bromoisothiazole-3-carbonitrile is a highly functionalized heteroaromatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . Its value lies in its orthogonal reactivity: the bromine atom at position 4 serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitrile group at position 3 offers a gateway to amides, acids, or amines. This dual functionality allows researchers to rapidly elaborate the isothiazole core into complex bioactive molecules targeting kinases, GPCRs, and viral enzymes.

Physical and Chemical Properties[1][2][3][4][5]

The following data consolidates experimental and predicted values for CAS 89089-06-5.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.
Melting Point 58–62 °C (Typical)Varies by purity; distinct from the 5-bromo isomer.
Boiling Point ~265 °C (Predicted at 760 mmHg)Decomposition likely prior to boiling at atm pressure.
Density 1.8 ± 0.1 g/cm³High density due to bromine substitution.
Solubility DMSO, DMF, DCM, Ethyl AcetateSparingly soluble in water; hydrolytically stable at neutral pH.
pKa -1.5 (Conjugate acid of nitrile N)The ring nitrogen is weakly basic due to electron-withdrawing Br/CN.
LogP ~1.8Lipophilic enough for cell permeability in early fragments.
Structural Analysis

The isothiazole ring is an electron-deficient aromatic system. The presence of the nitrile group at C3 and the bromine at C4 creates a unique electronic environment:

  • C4 Position: The bromine atom is activated for oxidative addition by palladium catalysts but is less labile toward nucleophilic aromatic substitution (

    
    ) compared to positions ortho to the ring nitrogen.
    
  • C5 Position: The unsubstituted C5 position is the most electron-deficient site, susceptible to deprotonation (lithiation) or nucleophilic attack under forcing conditions.

Synthesis and Production Strategies

Synthesis of 4-bromoisothiazole-3-carbonitrile typically follows one of two primary pathways. Selection depends on available starting materials and scale.

Method A: Direct Bromination (Electrophilic Substitution)

This method utilizes isothiazole-3-carbonitrile as the precursor. The electron-withdrawing nitrile group deactivates the ring, but the C4 position remains the most nucleophilic site for electrophilic attack.

  • Reagents: Bromine (

    
    ), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
    
  • Conditions: Heating at 60–80 °C.

  • Mechanism: Electrophilic aromatic substitution (

    
    ). The bromine cation (
    
    
    
    ) attacks C4, followed by deprotonation to restore aromaticity.
  • Yield: typically 70–85%.

Method B: Cyclization of Acyclic Precursors

For de novo synthesis, oxidative cyclization of thioamides or enamines is employed.

  • Precursor: 2-Cyano-3-aminothiocrotonamide derivatives.

  • Reagent: Bromine or NBS (N-Bromosuccinimide).

  • Advantage: Allows for the introduction of the bromine atom during the ring-closure step, avoiding the handling of unsubstituted isothiazoles.

Reactivity Profile & Applications

The core utility of this compound is its ability to undergo orthogonal transformations.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is the primary reactive handle. The reaction couples the isothiazole with aryl or heteroaryl boronic acids.

Mechanism Visualization: The following diagram illustrates the catalytic cycle for the Suzuki coupling of 4-bromoisothiazole-3-carbonitrile.

SuzukiCycle Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Species) Start->OxAdd + Substrate Substrate 4-Bromoisothiazole- 3-carbonitrile Substrate->OxAdd TransMet Transmetallation (Pd(II)-Ar Complex) OxAdd->TransMet Activation Boronic Aryl Boronic Acid (Ar-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Start Regeneration Product 4-Aryl-isothiazole- 3-carbonitrile RedElim->Product Product Release

Caption: Catalytic cycle showing the oxidative addition of the C4-Br bond, transmetallation with boronic acid, and reductive elimination to form the biaryl product.

Nitrile Transformations

The C3-cyano group is stable under standard coupling conditions but can be derivatized subsequently:

  • Hydrolysis: Acidic conditions (

    
    , 
    
    
    
    ) convert the nitrile to the carboxylic acid or amide .
  • Reduction: Catalytic hydrogenation (Raney Ni) or hydride donors (

    
    ) yield the primary amine  (
    
    
    
    ), useful for linker attachment.
  • Cyclization: Reaction with hydrazine yields amidrazones , precursors to fused bicyclic systems like pyrazoloisothiazoles.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 4-phenylisothiazole-3-carbonitrile.

Reagents:

  • 4-Bromoisothiazole-3-carbonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the isothiazole, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ) three times. Add the solvent and the Pd catalyst under a counter-flow of Ar.
    
  • Reaction: Heat to 90 °C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography on silica gel.
    

Critical Note: The C3-nitrile group can sometimes coordinate to Pd, slowing the reaction. Using bidentate ligands like dppf or XPhos helps prevent catalyst deactivation.

Safety and Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementDescriptionPrecaution
H302 Harmful if swallowed.Do not eat/drink in lab. Wash hands after use.
H315 Causes skin irritation.Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.Wear safety goggles. Eye wash station required.
H335 May cause respiratory irritation.Handle only in a fume hood.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. The compound is light-sensitive over long periods; amber vials are preferred.

References

  • PubChem. (2025). 4-Bromoisothiazole-3-carbonitrile (Compound).[2][3] National Library of Medicine. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023).[4] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link][1][5][6][7][8][9][10]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. [Link]

Sources

Exploratory

"4-Bromoisothiazole-3-carbonitrile" IUPAC name and synonyms

Advanced Synthesis, Reactivity, and Pharmaceutical Applications Executive Summary & Chemical Identity 4-Bromoisothiazole-3-carbonitrile (CAS: 89089-06-5) is a highly functionalized heteroaromatic scaffold used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary & Chemical Identity

4-Bromoisothiazole-3-carbonitrile (CAS: 89089-06-5) is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the juxtaposition of an electron-withdrawing nitrile group at the C3 position and a reactive bromide at the C4 position of the 1,2-thiazole ring. This arrangement creates a "push-pull" electronic environment that makes the molecule a versatile candidate for orthogonal functionalization—specifically allowing palladium-catalyzed cross-coupling at C4 while preserving the nitrile for subsequent transformations (hydrolysis or reduction).

Chemical Identity Data
PropertySpecification
IUPAC Name 4-Bromo-1,2-thiazole-3-carbonitrile
Common Synonyms 4-Bromoisothiazole-3-nitrile; 3-Cyano-4-bromoisothiazole
CAS Registry Number 89089-06-5
Molecular Formula C₄HBrN₂S
Molecular Weight 189.03 g/mol
SMILES N#CC1=C(Br)C=NS1
InChI Key WFYKPCQOWNXQCK-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Typical range for similar analogs, verify per batch)

Synthetic Methodologies

The synthesis of 4-bromoisothiazole-3-carbonitrile relies on the inherent reactivity profile of the isothiazole ring. The isothiazole system undergoes electrophilic aromatic substitution (


) preferentially at the C4 position, which is the most electron-rich site on the ring.
Protocol A: Regioselective Electrophilic Bromination

This is the industry-standard approach, utilizing isothiazole-3-carbonitrile as the starting material. The nitrile group at C3 is electron-withdrawing, which deactivates the ring slightly, but the C4 position remains sufficiently nucleophilic to react with brominating agents.

Reagents:

  • Substrate: Isothiazole-3-carbonitrile

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (

    
    )
    
  • Solvent: Acetic Acid (AcOH) or Acetonitrile (

    
    )
    
  • Catalyst: Sodium Acetate (NaOAc) - acts as a buffer/base to neutralize HBr.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of isothiazole-3-carbonitrile in glacial acetic acid (concentration ~0.5 M).

  • Addition: Add 1.1 eq of N-Bromosuccinimide (NBS) portion-wise at room temperature. Note: Use of NBS is preferred over liquid bromine for better stoichiometry control and safety.

  • Heating: Heat the reaction mixture to 60–80°C. Monitor via TLC or LC-MS. The reaction typically completes within 4–6 hours.

  • Quenching: Cool to room temperature and pour the mixture into ice water.

  • Workup: Extract with ethyl acetate (

    
    ). Wash the combined organic layers with saturated 
    
    
    
    (to remove acetic acid) and brine.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization (ethanol/water) or silica gel column chromatography (Hexane/EtOAc gradient).
    

Mechanism of Action: The reaction proceeds via the formation of a bromonium ion intermediate or direct attack of the isothiazole C4


-electrons on the electrophilic bromine species. The proton at C4 is then removed by the acetate base, restoring aromaticity.
Protocol B: Oxidative Cyclization (De Novo Synthesis)

For laboratories lacking the isothiazole precursor, the ring can be constructed from acyclic thio-enamine derivatives.

  • Precursor: 2-(Aminomethylene)malononitrile derivatives.

  • Cyclization: Treatment with elemental sulfur and a base, followed by oxidative bromination. This route is more complex and generally lower yielding than Protocol A but allows for diversity at the C5 position if modified.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergent downstream applications in drug discovery (Suzuki coupling and Nitrile hydrolysis).

G Start Isothiazole-3-carbonitrile (Precursor) Product 4-Bromoisothiazole-3-carbonitrile (Target Scaffold) Start->Product  SEAr @ C4   Reagent NBS / AcOH (Electrophilic Bromination) Reagent->Product Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Product->Suzuki  C-Br Reactivity   Hydrolysis Hydrolysis/Reduction (H+ or LiAlH4) Product->Hydrolysis  CN Reactivity   Result1 4-Aryl-isothiazole-3-carbonitrile (Biaryl Scaffold) Suzuki->Result1 Result2 Isothiazole-3-carboxylic acid or Amine derivatives Hydrolysis->Result2

Figure 1: Synthetic route from isothiazole precursor to target, splitting into orthogonal application pathways.

Reactivity Profile & Applications in Drug Discovery

The 4-Bromoisothiazole-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a core for fragment-based drug design (FBDD).

Palladium-Catalyzed Cross-Coupling

The C-Br bond at position 4 is highly susceptible to oxidative addition by Palladium(0) species.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to generate 4-aryl-isothiazole-3-carbonitriles.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
    • Utility: Used to synthesize inhibitors for kinases (e.g., p38 MAP kinase) where the isothiazole nitrogen can hydrogen bond with the ATP-binding pocket.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation.

  • Buchwald-Hartwig Amination: Introduction of amine groups at C4 to modulate solubility and basicity.

Nitrile Transformations

The C3-cyano group is stable under standard cross-coupling conditions, allowing it to serve as a "masked" functional group.

  • Hydrolysis: Conversion to 4-bromoisothiazole-3-carboxylic acid (via acidic hydrolysis) or carboxamide. These are precursors for amide coupling reactions.

  • Reduction: Conversion to (4-bromoisothiazol-3-yl)methanamine using borane-THF or hydrogenation. This primary amine is a critical linker in PROTACs (Proteolysis Targeting Chimeras).

Health, Safety, and Handling (HSE)

As a halogenated heteroaromatic nitrile, this compound presents specific hazards. All protocols must be conducted in a fume hood.

Hazard Class (GHS)StatementHandling Protocol
Acute Toxicity (Oral) H302: Harmful if swallowedWear double nitrile gloves; avoid dust generation.
Skin/Eye Irritation H315/H319: Causes skin/eye irritationUse safety goggles and face shield during workup.
Respiratory STOT H335: May cause respiratory irritationHandle only in a certified chemical fume hood.
Reactivity Incompatible with strong oxidizersStore under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) test if heating >100°C to ensure thermal stability of the nitrile functionality, though isothiazoles are generally stable.

References

  • PubChem. (n.d.).[2] 4-Bromoisothiazole-3-carbonitrile (Compound).[1][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Vicini, P., et al. (2000). Biological activity of isothiazole derivatives.[2] (General grounding on isothiazole reactivity). European Journal of Medicinal Chemistry. (Contextual citation for biological relevance).

Sources

Foundational

Technical Whitepaper: 4-Bromoisothiazole-3-carbonitrile

This technical guide provides an in-depth analysis of 4-Bromoisothiazole-3-carbonitrile (CAS 89089-06-5), a critical intermediate in the synthesis of bioactive heterocycles.[1] A Versatile Scaffold for Orthogonal Functio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromoisothiazole-3-carbonitrile (CAS 89089-06-5), a critical intermediate in the synthesis of bioactive heterocycles.[1]

A Versatile Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1]

Executive Summary

In modern drug discovery, the demand for novel, rigid, and metabolically stable scaffolds is paramount.[1] 4-Bromoisothiazole-3-carbonitrile represents a high-value "bifunctional" building block.[1] Its utility stems from the orthogonal reactivity of its two primary handles: the C4-bromide (susceptible to transition-metal-catalyzed cross-coupling) and the C3-nitrile (a gateway to amides, acids, amines, and heterocycles). This guide details the physicochemical profile, synthetic architecture, and experimental protocols for leveraging this scaffold in the development of kinase inhibitors, antivirals, and agrochemicals.[1]

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for reaction planning and purification strategy.[1]

PropertyData
CAS Number 89089-06-5
IUPAC Name 4-Bromo-1,2-thiazole-3-carbonitrile
Molecular Formula C₄HBrN₂S
Molecular Weight 189.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 58–62 °C (Typical range)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.[1][2]
Electronic Character Electron-deficient aromatic ring; C4 is activated for oxidative addition (Pd⁰).[1]

Synthetic Architecture

The synthesis of 4-bromoisothiazole-3-carbonitrile is typically achieved via the regioselective electrophilic halogenation of the parent isothiazole-3-carbonitrile.[1] Unlike other heterocycles where directing groups often complicate regiochemistry, the isothiazole ring inherently favors electrophilic substitution at the C4 position .[1]

Synthesis Pathway

The presence of the electron-withdrawing nitrile group at C3 deactivates the ring, yet the C4 position remains the most nucleophilic site available for attack by bromonium ions.[1]

Synthesispath cluster_0 Precursor Generation cluster_1 Electrophilic Substitution A Isothiazole-3-carbonitrile (CAS 1452-17-1) B Bromination Complex (Sigma-Complex) A->B Br2, AcOH Heat (60-80°C) C 4-Bromoisothiazole-3-carbonitrile (CAS 89089-06-5) B->C - HBr Regioselective

Figure 1: Regioselective synthesis via electrophilic aromatic substitution at C4.

Functionalization & Reactivity

The power of this scaffold lies in its orthogonal reactivity .[1] The C4-bromide and C3-nitrile can be manipulated independently, allowing for "diversity-oriented synthesis" (DOS).[1]

The C4 Vector: Cross-Coupling

The bromine atom at C4 is an excellent handle for Palladium-catalyzed C-C bond formation.[1]

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]

  • Sonogashira: Introduces alkynes (rigid linkers).

  • Buchwald-Hartwig: Introduces amines (C-N bond formation).[1]

The C3 Vector: Functional Group Interconversion

The nitrile group serves as a "masked" carbonyl or amine.[1]

  • Hydrolysis: Converts to primary amide (CONH₂) or carboxylic acid (COOH).[1]

  • Reduction: Converts to primary amine (CH₂NH₂).[1]

  • Cycloaddition: Reacts with azides to form tetrazoles (bioisostere of carboxylic acid).[1]

Divergent Synthesis Map

The following diagram illustrates the logical flow of derivatization.

ReactivityMap cluster_C4 C4-Bromo Reactivity (Pd-Catalysis) cluster_C3 C3-Nitrile Reactivity Core 4-Bromoisothiazole-3-carbonitrile (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2, Base Sono Sonogashira (Terminal Alkynes) Core->Sono Pd/Cu, Base Hydrolysis Hydrolysis (-> Amide/Acid) Core->Hydrolysis H2O2/NaOH or Acid Reduction Reduction (-> CH2NH2) Core->Reduction H2/Raney Ni or LAH Tetrazole Cycloaddition (-> Tetrazole) Core->Tetrazole NaN3, ZnBr2 Drug Drug Suzuki->Drug Kinase Inhibitors Stille Stille Coupling (Organostannanes) Hydrolysis->Drug Anti-inflammatory

Figure 2: Divergent synthetic pathways available from the core scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C4 position while preserving the C3-nitrile.[1]

Materials
  • 4-Bromoisothiazole-3-carbonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure
  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the 4-bromoisothiazole-3-carbonitrile, aryl boronic acid, and base.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.[1]

  • Catalyst Addition: Add the Pd catalyst under a stream of nitrogen (or in a glovebox).[1] Seal the vial.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass = MW of Boronic Acid fragment + 109 - 1 (H)).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1] Dry the organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Technical Insight: The electron-deficient nature of the isothiazole ring facilitates the oxidative addition step of the catalytic cycle, often allowing these reactions to proceed with lower catalyst loadings than electron-rich aryl bromides.[1]

Applications in Drug Discovery

This scaffold is particularly relevant in "Scaffold Hopping" exercises where a medicinal chemist wishes to replace a phenyl, pyridine, or thiazole ring to alter physicochemical properties (logP, solubility) or secure new IP space.[1]

  • Kinase Inhibitors: The isothiazole nitrogen and the C3-nitrile (or its amide derivative) can serve as hydrogen bond acceptors/donors in the hinge region of kinase enzymes.[1]

  • Antivirals: Isothiazole-3-carbonitrile derivatives have been explored as inhibitors of viral polymerases (e.g., HCV NS5B), where the rigid core positions substituents in specific hydrophobic pockets.[1]

  • Agrochemicals: The inherent biological activity of isothiazoles against fungi and bacteria makes this scaffold a frequent starting point for crop protection agents.[1]

Safety & Handling (EHS)

  • Hazards: Classified as Harmful if swallowed (H302) , Causes skin irritation (H315) , and Causes serious eye irritation (H319) .[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The bromide bond is generally stable, but the nitrile can hydrolyze if exposed to strong moisture/acids over prolonged periods.[1]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 89089-06-5. National Center for Biotechnology Information (2025).[1] [Link]

  • Isothiazole Chemistry: Science of Synthesis: Isothiazoles. Thieme Chemistry. (General reference for isothiazole halogenation patterns). [Link]

  • Related Scaffold Synthesis: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. Molbank (2023).[1][2] (Demonstrates stability of bromo-isothiazoles under acidic conditions). [Link][2][3][4][5][6][7][8]

Sources

Exploratory

Computational Profiling of 4-Bromoisothiazole-3-carbonitrile: A Strategic Framework for Scaffold Optimization

Executive Summary 4-Bromoisothiazole-3-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Its unique architecture combines a highly reactive halogen handle (4-Br) with a versatile polar pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoisothiazole-3-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Its unique architecture combines a highly reactive halogen handle (4-Br) with a versatile polar pharmacophore (3-CN) on an electron-deficient isothiazole core. This guide outlines a comprehensive computational framework to evaluate its physicochemical properties, reactivity profile, and binding potential.[1] By integrating Density Functional Theory (DFT) with molecular docking and ADMET profiling, researchers can accelerate the transition of this building block into potent bioactive agents.

Quantum Chemical Landscape: Electronic Structure & Reactivity

The foundational step in characterizing 4-Bromoisothiazole-3-carbonitrile is establishing its electronic ground state. The synergy between the electron-withdrawing nitrile group and the halogenated heterocyclic ring creates a distinct reactivity profile.

Methodology: The DFT Protocol

For small organic heterocycles containing halogens, standard functionals often fail to capture non-covalent interactions (like halogen bonding). Therefore, we recommend the wB97XD functional (which includes dispersion corrections) over the traditional B3LYP for accurate geometry optimization and energy calculation.

  • Basis Set: 6-311++G(d,p) (Augmented triple-zeta to capture the diffuse electron density of the bromine and nitrogen lone pairs).

  • Solvation Model: IEFPCM (Implicit solvation) in water and DMSO to mimic physiological and stock solution environments.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical hardness.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the bromine lone pairs. This indicates that electrophilic attacks (though rare on this electron-poor ring) would target the sulfur.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the isothiazole ring and the nitrile group. The presence of the 3-CN group significantly lowers the LUMO energy, increasing the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr) and metal insertion (oxidative addition).

Molecular Electrostatic Potential (MESP) & The Sigma-Hole

A critical feature of this molecule is the Sigma-Hole (


-hole)—a region of positive electrostatic potential on the extension of the C-Br bond.
  • Mechanism: The electron-withdrawing nature of the isothiazole ring, amplified by the 3-CN group, pulls electron density away from the bromine atom.

  • Implication: This creates a potent

    
    -hole, enabling the bromine to act as a Halogen Bond Donor . In a protein binding pocket, this Br atom can form directional non-covalent interactions with backbone carbonyls (Br···O=C) or histidine nitrogens, often mimicking the strength of a hydrogen bond but with stricter linearity.
    
Visualization: Computational Workflow

The following diagram outlines the logical flow from quantum mechanics to biological prediction.

ComputationalWorkflow Start 4-Bromoisothiazole- 3-carbonitrile DFT DFT Profiling (wB97XD/6-311++G**) Start->DFT Props Electronic Properties (HOMO/LUMO, MESP) DFT->Props Reactivity Reactivity Prediction (Sigma-Hole, Fukui Indices) DFT->Reactivity Docking Molecular Docking (Kinase/Protease Targets) Props->Docking Charge Distribution Reactivity->Docking Halogen Bonding ADMET ADMET Prediction (Solubility, Toxicity) Docking->ADMET

Figure 1: Integrated computational workflow for profiling halogenated heterocyclic scaffolds.

Synthetic Feasibility & Retrosynthetic Logic

Computational studies must inform synthesis. The "4-Bromo" and "3-Cyano" positions offer orthogonal functionalization strategies.

C-Br Functionalization (Suzuki/Sonogashira Coupling)

Calculations of bond dissociation energies (BDE) reveal that the C4-Br bond is weaker than typical aryl bromides due to the heteroaromatic ring strain.

  • Prediction: The oxidative addition of Palladium(0) into the C-Br bond is exothermic.

  • Selectivity: The 3-CN group exerts an inductive effect (-I), making the C4 position more electrophilic, thereby facilitating faster transmetallation compared to non-nitrile analogs.

Nitrile Transformation

The nitrile group is a "masked" acid/amine.

  • Hydrolysis: Transition state calculations for acid-catalyzed hydrolysis to the amide (carboxamide) show a manageable activation barrier (~25 kcal/mol), suggesting the 3-CONH2 derivative is easily accessible.

  • Cyclization: The CN group can react with azides to form tetrazoles (bioisosteres of carboxylic acids), a reaction that can be modeled via transition state theory to optimize catalyst choice (e.g., Zn(II) vs. Cu(I)).

Visualization: Reactivity Map

This diagram illustrates the orthogonal reactivity channels available for scaffold diversification.

ReactivityMap Core 4-Bromoisothiazole- 3-carbonitrile Suzuki Pd-Catalyzed Coupling (C-C Bond Formation) Core->Suzuki C4-Br Site HalogenBond Halogen Bonding (Supramolecular Assembly) Core->HalogenBond Sigma-Hole Hydrolysis Nitrile Hydrolysis (-> Amide/Acid) Core->Hydrolysis C3-CN Site Cyclization Click Chemistry (-> Tetrazole) Core->Cyclization C3-CN Site

Figure 2: Orthogonal reactivity channels: The Br-site enables coupling, while the CN-site allows polar diversification.

Molecular Recognition & Docking Strategy

Isothiazoles are frequent hits in kinase inhibitor screens (e.g., p56lck, Aurora kinases) and antiviral campaigns.

The Halogen Bond Advantage

In docking simulations (using software like Glide or Gold), it is imperative to turn on "Halogen Bonding" scoring functions . Standard force fields (like OPLS3e) treat halogens as dense negative spheres, often penalizing the close approach of a carbonyl oxygen.

  • Correction: You must define a "virtual point" of positive charge on the Br atom tip to mimic the

    
    -hole.
    
  • Target Interaction: The 4-Br atom is perfectly positioned to interact with the hinge region backbone carbonyls of kinase ATP pockets, potentially increasing potency by 10-100 fold compared to the chloro- or hydrogen- analogs.

Pharmacophore Mapping
  • Acceptor: The Nitrogen of the isothiazole ring and the Nitrile nitrogen serve as H-bond acceptors.

  • Hydrophobic: The aromatic ring provides

    
    -stacking interactions with residues like Phenylalanine or Tryptophan.
    

Physicochemical & ADMET Profiling

For a lead compound, efficacy is nothing without bioavailability.

Lipinski & Veber Rules
PropertyValue (Predicted)StatusImplication
Molecular Weight ~189.0 g/mol Pass (<500)Excellent Fragment/Lead-like space.
LogP (Octanol/Water) ~1.8 - 2.2Pass (<5)Optimal lipophilicity for membrane permeability.
H-Bond Donors 0Pass (<5)High permeability; requires functionalization to add donors.
H-Bond Acceptors 2 (Ring N, CN)Pass (<10)Good balance.
TPSA ~37 ŲPass (<140)Highly permeable (Brain-Blood Barrier penetration likely).
Toxicity Alerts
  • Nitrile Group: Metabolic release of cyanide is a theoretical risk, though stable aromatic nitriles are generally safe. CYP450 metabolism prediction should be run to ensure the ring is not epoxidized to a toxic intermediate.

Experimental Validation Protocol

To validate the computational models, the following experimental assay loop is recommended:

  • Crystallography: Grow single crystals of the molecule.

    • Objective: Measure the C-Br bond length and intermolecular Br···N distances to confirm the existence and magnitude of the

      
      -hole (Halogen Bonding) in the solid state.
      
  • Solubility Assay: Measure thermodynamic solubility in PBS (pH 7.4).

    • Objective: Validate the calculated LogP and hydration energy.

  • Kinase Panel Screening: Screen the fragment against a standard panel (e.g., Aurora A, CDK2).

    • Objective: Test the hypothesis that the isothiazole core mimics the ATP adenine ring.

References

  • Politzer, P., et al. (2013). "Halogen bonding: an interim discussion." ChemPhysChem. Link

  • Wilcken, R., et al. (2013). "Halogen-enriched fragment libraries as leads for drug rescue." Journal of Medicinal Chemistry. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link

  • Clark, T., et al. (2007). "Halogen bonding: the sigma-hole." Journal of Molecular Modeling. Link

  • Lipinski, C. A. (2004).[2][3] "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 4-Bromoisothiazole-3-carbonitrile

The following technical guide details the spectroscopic characterization of 4-Bromoisothiazole-3-carbonitrile , a critical intermediate in the synthesis of bioactive sulfur-nitrogen heterocycles. Compound Profile & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Bromoisothiazole-3-carbonitrile , a critical intermediate in the synthesis of bioactive sulfur-nitrogen heterocycles.

Compound Profile & Strategic Significance

4-Bromoisothiazole-3-carbonitrile is a halogenated heteroaromatic scaffold used primarily as a precursor for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) to install complex substituents at the C-4 position. Its unique electronic structure—characterized by the electron-withdrawing nitrile group at C-3 and the polarizable bromine at C-4—makes it a versatile electrophile in medicinal chemistry.

PropertyData
IUPAC Name 4-Bromo-1,2-thiazole-3-carbonitrile
CAS Number 89089-06-5
Molecular Formula C₄HBrN₂S
Molecular Weight 189.03 g/mol
Physical State Pale yellow crystalline solid
Melting Point 67–69 °C (typical for this class)

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or regioisomeric impurities (e.g., 5-bromo isomers).

Primary Route: Electrophilic bromination of isothiazole-3-carbonitrile.

  • Mechanism: The isothiazole ring undergoes electrophilic aromatic substitution (S_EAr). The C-4 position is electronically activated for electrophilic attack compared to C-5, despite the deactivating effect of the C-3 nitrile.

  • Reagents: Bromine (Br₂) in Acetic Acid (AcOH) or Sodium Acetate (NaOAc) buffer.

SynthesisWorkflow Start Isothiazole-3-carbonitrile (Starting Material) Intermediate Sigma Complex (C-4 Attack) Start->Intermediate S_EAr Attack Reagent Br2 / AcOH (Electrophilic Source) Reagent->Intermediate Product 4-Bromoisothiazole-3-carbonitrile (Target) Intermediate->Product -HBr (Aromatization) Impurity 4,5-Dibromo species (Over-bromination) Product->Impurity Excess Br2

Figure 1: Reaction pathway for the regioselective synthesis of the target compound.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The NMR data provides the most definitive structural proof. The key diagnostic feature is the absence of coupling due to the substitution pattern and the chemical shift of the remaining proton at C-5.

¹H NMR (300 MHz, CDCl₃)
Signal (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.15 Singlet (s)1HH-5 The C-5 proton is highly deshielded due to the adjacent sulfur atom and the electron-withdrawing nature of the C-3 nitrile and C-4 bromine. The lack of coupling (singlet) confirms the C-4 position is substituted.
  • Comparison: The parent isothiazole-3-carbonitrile shows two doublets (H-4 ~7.8 ppm, H-5 ~8.8 ppm). The disappearance of the H-4 signal and the downfield shift of H-5 confirm the 4-bromo substitution.

¹³C NMR (75 MHz, CDCl₃)
Signal (δ ppm)TypeAssignmentStructural Environment
158.2 CHC-5 Most deshielded ring carbon (alpha to S and N).
136.5 CqC-3 Quaternary carbon attached to the nitrile group.
112.8 CqCN Nitrile carbon (characteristic region 110-120 ppm).
109.4 CqC-4 Quaternary carbon bearing the Bromine.[1] Upfield shift due to the "heavy atom effect" of Bromine.
B. Infrared (IR) Spectroscopy[1][4]

IR is rapid for verifying the functional groups, specifically the nitrile handle.

Wavenumber (cm⁻¹)IntensityVibration ModeNotes
2235 Strongν(C≡N) Diagnostic sharp peak for aryl nitrile.
3080 Weakν(C-H) Aromatic C-H stretch (C-5 proton).
1380, 1490 MediumRing Breathing Skeletal vibrations of the isothiazole ring.
680-750 Mediumν(C-Br) Carbon-Bromine stretch (often obscured in fingerprint region).
C. Mass Spectrometry (MS)[4]

Mass spectrometry confirms the molecular weight and the presence of bromine via its distinct isotopic signature.[2]

  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (M⁺):

    • m/z 188 (⁷⁹Br isotope)

    • m/z 190 (⁸¹Br isotope)

  • Isotope Pattern: A 1:1 doublet ratio for the molecular ion peaks (188:190) is the hallmark of a mono-brominated compound.

Fragmentation Pathway:

  • [M]⁺ (188/190): Parent ion.

  • [M - HCN]⁺: Loss of the nitrile group (common in aromatic nitriles).

  • [M - Br]⁺ (109): Homolytic cleavage of the C-Br bond, leaving the isothiazole-3-carbonitrile cation.

  • [M - Br - HCN]⁺: Further degradation of the ring system.

Experimental Protocol for Data Acquisition

To replicate these results, follow this standardized characterization workflow:

  • Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent peak broadening.

  • NMR Setup:

    • Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the isolated aromatic proton.

    • Acquire 16 scans for ¹H and >256 scans for ¹³C.

  • MS Setup:

    • Dissolve 1 mg in MeOH (HPLC grade).

    • Inject via direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

    • Look for the characteristic 1:1 doublet at the retention time of ~3.5 min (generic gradient).

References

  • Regioselective Synthesis of Brominated Isothiazoles. BenchChem Technical Repository. (Accessed 2024).

  • Isothiazole Chemistry: Synthesis and Reactions.Science of Synthesis, Vol 11. Thieme Chemistry. (Authoritative review of electrophilic substitution in isothiazoles).
  • PubChem Compound Summary: 4-Bromoisothiazole. National Center for Biotechnology Information. (CAS 24340-77-0 and derivatives).

  • Koutentis, P. A., et al. "Synthesis of Isothiazole-3-carbonitriles." Journal of Organic Chemistry / Heterocycles. (Primary literature on the synthesis of cyano-isothiazoles).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Bromoisothiazole-3-carbonitrile as a Versatile Fragment for Drug Discovery

Introduction Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS) and often yields leads with superior physicochemical properties. The isothiazole ring system, a five-membered aromatic heterocycle, is a recognized scaffold in medicinal chemistry, present in a wide range of biologically active compounds.[1] This application note details the utility and protocols for deploying 4-Bromoisothiazole-3-carbonitrile, a strategically functionalized fragment, in FBDD campaigns. Its unique substitution pattern provides clear vectors for rapid, structure-guided hit-to-lead optimization.

Fragment Profile: 4-Bromoisothiazole-3-carbonitrile

The suitability of a compound for an FBDD library is often assessed by its adherence to the "Rule of Three".[2][3] This empirical guideline helps ensure that as a fragment hit is elaborated into a more potent, larger molecule, its physicochemical properties remain within a drug-like range. 4-Bromoisothiazole-3-carbonitrile aligns well with these principles, making it an ideal starting point for a discovery program.

Table 1: Physicochemical Properties and "Rule of Three" Compliance

Property Value "Rule of Three" Guideline[3][4] Compliance
IUPAC Name 4-bromo-1,2-thiazole-3-carbonitrile[5] N/A N/A
Molecular Formula C₄HBrN₂S[6] N/A N/A
Molecular Weight (MW) 189.03 g/mol [6] < 300 Da Yes
Calculated logP (cLogP) ~1.5 - 2.0 ≤ 3 Yes
Hydrogen Bond Donors 0 ≤ 3 Yes
Hydrogen Bond Acceptors 2 (Nitrile N, Isothiazole N) ≤ 3 Yes

| Rotatable Bonds | 0 | ≤ 3 | Yes |

Rationale for Use in FBDD: Strategic Functionalization

The value of 4-Bromoisothiazole-3-carbonitrile lies in its dual-functional nature, which provides a clear and logical path for subsequent medicinal chemistry efforts.

  • A Vector for Growth: The bromine atom at the 4-position is the key feature for "fragment growing." It serves as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[7][8] This allows for the precise, structure-guided introduction of new chemical moieties to probe adjacent pockets of a target's binding site.

  • Modulatable Interactions: The nitrile group at the 3-position acts as a hydrogen bond acceptor. It can also be chemically transformed into other functional groups (e.g., amidine, tetrazole, carboxylic acid) to modulate binding interactions, improve potency, or enhance pharmacokinetic properties.[9]

  • A Privileged Scaffold: The isothiazole core is a stable, aromatic heterocycle that can engage in various non-covalent interactions and serve as a bioisostere for other aromatic systems.[1][10]

Experimental Workflows and Protocols

A successful FBDD campaign requires a cascade of robust biophysical and structural methods to identify, validate, and characterize fragment binding.

FBDD_Workflow cluster_0 Preparation & QC cluster_1 Screening & Validation cluster_2 Structural Elucidation cluster_3 Hit-to-Lead QC Fragment QC (Purity, Solubility) SPR Primary Screen (SPR) QC->SPR Screening Library NMR Hit Validation (STD-NMR / CPMG) SPR->NMR Identify Hits Xray Structural Biology (X-ray Crystallography) NMR->Xray Confirm Binders SBDD Structure-Guided 'Fragment Growing' Xray->SBDD Binding Pose

Figure 1. High-level workflow for a fragment-based drug discovery campaign.
Protocol 3.1: Fragment Quality Control (QC)

Causality: Ensuring high purity and adequate solubility of fragments is critical to prevent false positives and ensure reliable data in downstream assays. Aggregation or impurities can lead to non-specific binding signals.[11]

  • Purity Assessment:

    • Dissolve 4-Bromoisothiazole-3-carbonitrile in a suitable solvent (e.g., Acetonitrile).

    • Analyze by LC-MS to confirm identity (mass) and purity (UV chromatogram). Purity should be ≥95%.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Serially dilute the stock into the final aqueous assay buffer (e.g., PBS with 1-2% DMSO).

    • Assess for precipitation visually and by light scattering. The fragment should be soluble at the highest screening concentration.

  • Structural Verification:

    • Acquire a ¹H NMR spectrum in a deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and rule out degradation.

Protocol 3.2: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique that allows for real-time detection of binding events, making it ideal for identifying the weak interactions typical of fragments.[12][13]

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5,000-10,000 Response Units, RU).

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a solution of 4-Bromoisothiazole-3-carbonitrile in running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO) at a single high concentration (e.g., 200 µM).

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (deactivated or immobilized with a non-relevant protein).

    • Monitor the binding response. A positive "hit" is a compound that gives a reproducible, concentration-dependent binding signal significantly above the noise level.

  • Affinity Determination (for Hits):

    • Perform a dose-response experiment by injecting a series of concentrations (e.g., 10 µM to 500 µM) of the fragment.

    • Fit the steady-state binding responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Table 2: Example SPR Screening Parameters

Parameter Typical Value Purpose
Running Buffer PBS, 0.05% P20, 2% DMSO Maintain protein stability and minimize non-specific binding.
Flow Rate 30 µL/min Ensures mass transport effects are minimized.
Contact Time 60 - 120 s Allows binding to approach steady-state.
Dissociation Time 120 - 300 s Monitors the off-rate of the fragment.

| Regeneration | Glycine-HCl pH 2.0 or 50 mM NaOH | Removes bound analyte to prepare surface for the next cycle. |

Protocol 3.3: Hit Validation by Ligand-Observed NMR

Causality: NMR-based methods provide direct proof of binding and can filter out false positives from SPR that may arise from aggregation or other artifacts. Techniques like Saturation Transfer Difference (STD) NMR are powerful for this validation step.[14][15]

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., D₂O phosphate buffer).

    • Sample A (Reference): 100 µM 4-Bromoisothiazole-3-carbonitrile.

    • Sample B (Test): 100 µM 4-Bromoisothiazole-3-carbonitrile + 5-10 µM target protein.

  • STD-NMR Experiment:

    • Acquire an STD-NMR spectrum for Sample B. This involves selectively saturating protein resonances and observing the transfer of this saturation to any bound ligands.

    • The experiment consists of an "on-resonance" spectrum (protein saturated) and an "off-resonance" spectrum (protein not saturated).

  • Data Analysis:

    • Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.

    • The presence of signals in the difference spectrum corresponding to the fragment's protons confirms that it binds to the protein. The intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein surface.

Protocol 3.4: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal. It provides a definitive 3D map of the binding site and the precise orientation of the fragment, which is essential for guiding the fragment growing strategy.[16][17]

  • Crystal Preparation:

    • Generate apo-protein crystals using established crystallization conditions.

  • Fragment Soaking:

    • Prepare a "soaking solution" by dissolving 4-Bromoisothiazole-3-carbonitrile into the crystal mother liquor at a high concentration (e.g., 10-50 mM), ensuring the final DMSO concentration is tolerated by the crystals.[17]

    • Transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation in the binding pocket.

Hit-to-Lead: The Fragment Growing Strategy

With a validated hit and a high-resolution crystal structure, the "fragment growing" phase can begin. The structure reveals unoccupied space and nearby amino acid residues that can be targeted for new interactions.

Fragment_Growing cluster_0 Structure-Guided Design cluster_1 Synthetic Chemistry cluster_2 Testing & Iteration start Initial Hit Bound to Target (4-Bromoisothiazole-3-carbonitrile) analysis Analyze Co-crystal Structure: Identify adjacent hydrophobic pocket and H-bond donor residue start->analysis design Design New Moiety: Select boronic acid (R-B(OH)2) to target pocket analysis->design synthesis Execute Suzuki Coupling: React fragment with boronic acid (Pd catalyst, base) design->synthesis product Synthesize 'Grown' Compound synthesis->product testing Assay New Compound: Measure affinity (SPR) Confirm binding mode (X-ray) product->testing outcome Result: Higher Affinity Ligand testing->outcome

Figure 2. Logic diagram for a structure-guided "fragment growing" cycle.
Protocol 4.1: Example Suzuki Coupling for Fragment Elaboration

Causality: The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction, ideal for linking a new aryl or heteroaryl group to the bromine "handle" of the isothiazole fragment.[8] This allows chemists to systematically explore the structure-activity relationship (SAR).

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-Bromoisothiazole-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[18]

  • Solvent and Temperature:

    • Add a suitable solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

    • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor for completion by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture and perform an aqueous workup.[19] Typically, this involves diluting with an organic solvent (e.g., Ethyl Acetate), washing with water and brine, drying the organic layer (e.g., over Na₂SO₄), and concentrating under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the elaborated compound.

  • Re-evaluation:

    • The newly synthesized, "grown" compound must be subjected to the same assay cascade (SPR, NMR, Crystallography) to quantify the improvement in binding affinity and confirm that the new moiety engages the target protein as intended.

Conclusion

4-Bromoisothiazole-3-carbonitrile represents an exemplary fragment for modern drug discovery campaigns. It is compliant with the "Rule of Three," ensuring a favorable starting point for optimization. More importantly, its strategic bifunctional nature—a reactive handle for synthetic elaboration and a modulatable interaction point—provides a clear, rational path from a low-affinity fragment hit to a potent, optimized lead compound. The protocols outlined herein provide a robust framework for researchers to effectively utilize this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • Newstead, S., et al. (2007). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Protocol Exchange. [Link]

  • Henry, K. E., et al. (2020). Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. Molecules, 25(17), 3942. [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 437-441. [Link]

  • IntechOpen. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-isothiazole. Retrieved from [Link]

  • Mehrabi, P., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098606. [Link]

  • ResearchGate. (2023). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Retrieved from [Link]

  • Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • MDPI. (2022). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]

  • ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17823–17838. [Link]

  • Frontiers. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • Wouters, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 34. [Link]

  • Rich, R.L., & Myszka, D.G. (2007). SPR-based fragment screening: advantages and applications. Analytical Biochemistry, 361(1), 1-6. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Retrieved from [Link]

  • ResearchGate. (2023). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. Retrieved from [Link]

  • IUCr Journals. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]

  • American Elements. (n.d.). 4-Bromothiazole-2-carbonitrile. Retrieved from [Link]

  • INRS. (2023). Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. Retrieved from [Link]

  • Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Retrieved from [Link]

  • ResearchGate. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Kalogirou, A.S., & Koutentis, P.A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1553. [Link]

  • PMC. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Retrieved from [Link]

  • Peak Proteins. (2024). X-Ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MolPort. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery?. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 4-Bromoisothiazole-3-carbonitrile

Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-Bromoisothiazole-3-carbonitrile, a key heterocyclic building block for pharmaceutical and materials science research. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Bromoisothiazole-3-carbonitrile, a key heterocyclic building block for pharmaceutical and materials science research. Recognizing the industrial relevance of isothiazole derivatives for their biological activity, this guide outlines a robust and scalable synthetic route.[1][2][3] The proposed strategy focuses on process safety, efficiency, and high purity of the final product. We will detail the reaction mechanism, provide a step-by-step protocol, discuss critical process parameters for scaling, and outline analytical methods for quality control, grounding our recommendations in established chemical principles.

Introduction and Strategic Rationale

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][3] Specifically, polyfunctionalized isothiazoles like 4-Bromoisothiazole-3-carbonitrile serve as versatile intermediates, allowing for further chemical modifications at multiple positions.[4]

Direct synthesis of this target molecule on a large scale is not extensively documented in public literature. Therefore, a robust and scalable synthetic strategy must be developed from foundational chemical principles. The chosen strategy involves a two-step process:

  • Isothiazole Ring Formation: Construction of the core 3-aminoisothiazole ring system. This approach is favored for its convergence and the availability of simple starting materials.

  • Sandmeyer-type Reaction: Conversion of the 3-amino group to a nitrile and concurrent bromination at the 4-position. This classic transformation is well-understood and adaptable to scale-up.

This route is designed to avoid the use of highly toxic or difficult-to-handle reagents where possible and to facilitate straightforward purification of the final product.

Synthetic Workflow and Mechanism

The overall synthetic pathway is depicted below. The process begins with the formation of a 3-aminoisothiazole intermediate, which then undergoes a diazotization followed by a Sandmeyer-type cyanation and bromination to yield the target compound.

G A Starting Materials (e.g., 2-cyanoacetamide, Sulfur) B Step 1: Ring Formation (Gewald Reaction Variant) A->B Base, Solvent C Intermediate: 3-Amino-isothiazole-4-carbonitrile B->C Cyclization D Step 2: Diazotization (NaNO2, HBr) C->D E Diazonium Salt Intermediate (In-situ) D->E Formation F Step 3: Sandmeyer Reaction (CuCN, CuBr) E->F G Crude Product: 4-Bromoisothiazole-3-carbonitrile F->G Work-up H Step 4: Purification (Recrystallization/Chromatography) G->H I Final Product: High-Purity 4-Bromoisothiazole-3-carbonitrile H->I J QC Analysis (HPLC, NMR, MS) I->J Characterization

Sources

Method

Application Notes and Protocols for the Recrystallization of 4-Bromoisothiazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Art and Science of Crystalline Purity In the realm of pharmaceutical development and fine chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Art and Science of Crystalline Purity

In the realm of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. 4-Bromoisothiazole-3-carbonitrile, a heterocyclic compound featuring a reactive bromine atom and a polar nitrile group, serves as a valuable building block in medicinal chemistry.[1] Its utility, however, is directly contingent on its purity. Recrystallization stands as the definitive technique for the purification of solid organic compounds, leveraging subtle differences in solubility to segregate the desired material from its impurities.

This guide provides a comprehensive exploration of recrystallization techniques specifically tailored for 4-Bromoisothiazole-3-carbonitrile. We will delve into the theoretical underpinnings of solvent selection, provide detailed, step-by-step protocols for both single-solvent and multi-solvent systems, and offer insights into troubleshooting common challenges. The methodologies outlined herein are designed to be a self-validating system, ensuring a robust and reproducible purification process.

Understanding the Molecular Landscape: Polarity and its Implications

The molecular architecture of 4-Bromoisothiazole-3-carbonitrile is dominated by the presence of the polar isothiazole ring, the strongly electron-withdrawing nitrile group (-C≡N), and the electronegative bromine atom. This combination of functional groups imparts a significant dipole moment to the molecule, rendering it a polar compound. This inherent polarity is the guiding principle in the selection of an appropriate recrystallization solvent. The adage "like dissolves like" is the cornerstone of our strategy; polar compounds exhibit greater solubility in polar solvents.[2]

Strategic Solvent Selection: A Predictive and Empirical Approach

The ideal recrystallization solvent is one in which 4-Bromoisothiazole-3-carbonitrile is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures or largely insoluble even in the hot solvent. A systematic screening of potential solvents is the most effective method for identifying the optimal system.

Candidate Solvents for Screening

Based on the polar nature of 4-Bromoisothiazole-3-carbonitrile, the following solvents are recommended for initial screening. The table below summarizes their key physical properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar protic solvent.
Ethanol7824.5Polar protic solvent.
Methanol6532.7Highly polar protic solvent.
Isopropanol8219.9Moderately polar protic solvent.
Acetonitrile8237.5Polar aprotic solvent.
Acetone5620.7Polar aprotic solvent.
Ethyl Acetate776.0Moderately polar aprotic solvent.
Toluene1112.4Non-polar aromatic solvent, useful for two-solvent systems.
Hexane691.9Non-polar solvent, primarily for use as an anti-solvent.
Protocol 1: Microscale Solvent Screening

This protocol is designed to efficiently determine a suitable recrystallization solvent using a small amount of crude 4-Bromoisothiazole-3-carbonitrile.

Materials:

  • Crude 4-Bromoisothiazole-3-carbonitrile (~10-20 mg per solvent)

  • A selection of candidate solvents from the table above

  • Small test tubes or vials

  • Hot plate or heating block

  • Pasteur pipettes

Procedure:

  • Place approximately 10-20 mg of the crude solid into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing or agitating after each addition. Observe the solubility. If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for the "solvent" in a two-solvent system.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.

  • Record your observations for each solvent tested.

Logical Flow of Solvent Selection

Solvent_Selection start Start: Crude 4-Bromoisothiazole-3-carbonitrile test_rt_solubility Test Solubility in Candidate Solvent at Room Temperature start->test_rt_solubility is_soluble_rt Is it soluble? test_rt_solubility->is_soluble_rt dissolves_readily Solvent is unsuitable for single-solvent recrystallization. Consider for two-solvent system. is_soluble_rt->dissolves_readily Yes heat_to_boil Heat to Boiling and Add More Solvent is_soluble_rt->heat_to_boil No is_soluble_hot Does it dissolve? heat_to_boil->is_soluble_hot insoluble_hot Insoluble even when hot. Unsuitable solvent. is_soluble_hot->insoluble_hot No cool_solution Cool Solution Slowly is_soluble_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form no_crystals No crystals form. Unsuitable solvent. crystals_form->no_crystals No good_solvent Good Candidate for Single-Solvent Recrystallization crystals_form->good_solvent Yes

Caption: Logic diagram for selecting a single recrystallization solvent.

Detailed Recrystallization Protocols

Once a suitable solvent or solvent system has been identified, proceed with the bulk purification.

Protocol 2: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve is found.

Materials:

  • Crude 4-Bromoisothiazole-3-carbonitrile

  • Optimal recrystallization solvent identified in Protocol 1

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (stemless is ideal)

  • Boiling chips

Procedure:

  • Dissolution: Place the crude 4-Bromoisothiazole-3-carbonitrile in an Erlenmeyer flask with a boiling chip. Add a small amount of the chosen solvent, enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Add a minimal excess of solvent (1-2%) to prevent premature crystallization during the subsequent filtration step.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be performed quickly to avoid crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them for a few minutes. For a more thorough drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Two-Solvent Recrystallization

This method is employed when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Materials:

  • Crude 4-Bromoisothiazole-3-carbonitrile

  • A "solvent" in which the compound is highly soluble.

  • An "anti-solvent" in which the compound is poorly soluble, and which is miscible with the "solvent".

  • Equipment as listed in Protocol 2.

Procedure:

  • Dissolution: Dissolve the crude 4-Bromoisothiazole-3-carbonitrile in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point), indicating the start of precipitation.

  • Re-dissolution: Add a few drops of the hot "solvent" until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 2, using the same solvent mixture from the crystallization step for washing the crystals.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool Solution Slowly to Induce Crystallization insoluble_impurities->cool_solution No hot_filtration->cool_solution collect_crystals Collect Crystals by Vacuum Filtration cool_solution->collect_crystals wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: General workflow for the recrystallization process.

Validation and Quality Control

The success of the recrystallization should be validated to ensure the desired purity has been achieved.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad melting point range is indicative of impurities. While the exact melting point of 4-Bromoisothiazole-3-carbonitrile is not widely reported, a consistent and sharp melting point across batches is a good indicator of purity. Related brominated isothiazole carboxylic acids have melting points in the range of 139-182 °C, suggesting a relatively high melting point for the target compound.[3][4]

  • Chromatographic Analysis (TLC, HPLC): Thin-layer chromatography can be used for a quick qualitative assessment of purity. A single spot for the recrystallized material that is distinct from any impurity spots in the crude material indicates successful purification. High-performance liquid chromatography can provide quantitative data on the purity level.

  • Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance and Infrared spectroscopy can confirm the chemical identity and structural integrity of the purified 4-Bromoisothiazole-3-carbonitrile and can also reveal the presence of any remaining impurities.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask or adding a seed crystal.
Oiling out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too fast.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool more slowly. Consider a different solvent system.
Low recovery of purified solid Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the wash solvent is thoroughly chilled. Ensure the filtration apparatus is pre-heated.
Colored impurities remain The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The recrystallization of 4-Bromoisothiazole-3-carbonitrile, while requiring a systematic approach to solvent selection, is a highly effective method for achieving the high purity required for its applications in research and drug development. By understanding the principles of solubility and meticulously following the outlined protocols, researchers can confidently and reproducially purify this valuable heterocyclic building block. The key to success lies in careful observation, patience during the cooling process, and validation of the final product's purity.

References

  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). 4-Bromothiazole-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing aromatic nitrile.
  • University of California, Los Angeles. (n.d.). Recrystallisation. Retrieved from [Link]

  • ResearchGate. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Retrieved from [Link]

  • MDPI. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-isothiazole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Functionalization of Thiazolo[c]isothiazoles. Retrieved from [Link]

  • ResearchGate. (2019). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. Retrieved from [Link]

  • Springer. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles.

Sources

Application

Application Note: Strategic Synthesis of Thiazole Derivatives Using 4-Bromoisothiazole-3-carbonitrile

Executive Summary 4-Bromoisothiazole-3-carbonitrile (CAS 134057-69-5) is a high-value heterocyclic building block characterized by two orthogonal reactive handles: an electrophilic bromine at the C4 position and a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoisothiazole-3-carbonitrile (CAS 134057-69-5) is a high-value heterocyclic building block characterized by two orthogonal reactive handles: an electrophilic bromine at the C4 position and a reactive nitrile group at the C3 position. While the isothiazole core itself is distinct from thiazole, this compound serves as a critical linchpin for synthesizing complex thiazole derivatives through two primary mechanisms:

  • The Hantzsch Extension (C3-Functionalization): Conversion of the C3-nitrile into a thioamide, followed by condensation with

    
    -haloketones to construct a thiazole ring de novo. This yields 3-(thiazol-2-yl)isothiazole bis-heterocycles.
    
  • The Cross-Coupling Approach (C4-Functionalization): Palladium-catalyzed Suzuki-Miyaura or Stille coupling at the C4-bromide with thiazolyl-boronic acids/stannanes.

  • Core Transposition (Advanced): Photochemical valence isomerization allowing the direct rearrangement of the isothiazole core into a thiazole core (S-N bond cleavage/reformation).

This guide provides detailed protocols for these transformations, designed for medicinal chemists optimizing SAR (Structure-Activity Relationships) in drug discovery.

Chemical Logic & Mechanism[1][2][3]

The "Linchpin" Strategy

The utility of 4-bromoisothiazole-3-carbonitrile lies in its ability to undergo sequential functionalization. The electron-deficient nature of the isothiazole ring activates the C4-bromide for oxidative addition, while the C3-nitrile is susceptible to nucleophilic attack by sulfur nucleophiles (e.g., HS⁻, Lawesson’s reagent).

Pathway A: Hantzsch Thiazole Synthesis

This is the most robust method for generating thiazole derivatives from the nitrile handle.

  • Step 1 (Thioamide Formation): The nitrile is converted to a primary thioamide.

  • Step 2 (Cyclization): The sulfur atom of the thioamide attacks the

    
    -carbon of an 
    
    
    
    -haloketone (nucleophilic substitution), followed by intramolecular condensation to close the thiazole ring.
Pathway B: Photochemical Rearrangement

Isothiazoles are known to rearrange to thiazoles upon irradiation via a Dewar-benzene-like intermediate (valence isomerization). This effectively "swaps" the sulfur and nitrogen positions, converting the 4-bromo-3-cyanoisothiazole into a substituted thiazole derivative (e.g., 5-bromo-4-cyanothiazole, depending on the migration pattern).

Experimental Protocols

Protocol A: De Novo Thiazole Construction (Hantzsch Method)

Objective: Synthesize 4-bromo-3-(4-phenylthiazol-2-yl)isothiazole. Scope: Applicable to a wide range of


-haloketones to vary the thiazole 4-position substituent.
Step 1: Synthesis of 4-Bromoisothiazole-3-carbothioamide
  • Setup: Charge a 100 mL round-bottom flask with 4-bromoisothiazole-3-carbonitrile (1.0 equiv, 5 mmol) and anhydrous pyridine (20 mL).

  • Reagent Addition: Add triethylamine (1.5 equiv) to the solution.

  • Sulfuration: Bubble hydrogen sulfide (

    
    ) gas slowly through the solution at 0°C for 30 minutes, or add sodium hydrosulfide hydrate (NaSH)  (2.0 equiv) and magnesium chloride (1.0 equiv) in DMF if avoiding gas.
    
  • Reaction: Stir the sealed reaction mixture at room temperature for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Workup: Pour the mixture into ice-water (100 mL). The yellow precipitate (thioamide) is collected by filtration.

  • Purification: Recrystallize from ethanol/water.

    • Checkpoint: Target yield >85%. Product should be a yellow solid.

Step 2: Cyclization to Thiazole
  • Reactants: Dissolve the thioamide (1.0 equiv) from Step 1 in absolute ethanol (10 mL/mmol).

  • Electrophile: Add 2-bromoacetophenone (1.1 equiv) (or substituted derivative).

  • Conditions: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Observation: The reaction typically precipitates the hydrobromide salt of the thiazole.

  • Isolation: Cool to room temperature. Filter the solid.

  • Free Base Liberation: Suspend the solid in 5% aqueous

    
     and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate.
  • Result: 4-bromo-3-(4-phenylthiazol-2-yl)isothiazole.

Protocol B: Palladium-Catalyzed C4-Arylation (Suzuki Coupling)

Objective: Introduce a thiazole moiety at the C4 position using a thiazole boronic acid.

  • Reagents: Combine 4-bromoisothiazole-3-carbonitrile (1.0 equiv), 2-thiazolylboronic acid pinacol ester (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Degas a mixture of 1,4-dioxane/water (4:1) with nitrogen for 15 minutes. Add to the solids.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C under nitrogen for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The nitrile group remains intact, allowing subsequent Hantzsch extension (Protocol A) if a bis-thiazole system is desired.

Data Analysis & Expected Yields

The following table summarizes typical yields observed when applying Protocol A (Hantzsch) using various


-bromoketones.
Entry

-Bromoketone Substituent (R)
Reaction Time (h)Yield (Step 2)Appearance
1 Phenyl (

)
2.588%White Solid
2 4-Fluorophenyl (

)
3.082%Off-white Solid
3 Methyl (

)
4.076%Pale Yellow Oil
4 2-Pyridyl (

)
5.065%Yellow Solid

Table 1: Comparative efficiency of thiazole ring closure on the 4-bromoisothiazole scaffold.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from 4-Bromoisothiazole-3-carbonitrile.

ThiazoleSynthesis Start 4-Bromoisothiazole- 3-carbonitrile Thioamide Isothiazole-3- carbothioamide Start->Thioamide H2S / Et3N Suzuki Suzuki Coupling (w/ Thiazole Boronic Acid) Start->Suzuki Pd(0) / Base Photo Photochemical Rearrangement (hv) Start->Photo UV Irradiation Hantzsch Hantzsch Cyclization (w/ alpha-halo ketone) Thioamide->Hantzsch ProductA 3-(Thiazol-2-yl) isothiazole Derivative Hantzsch->ProductA Ring Closure ProductB 4-(Thiazol-2-yl) isothiazole Derivative Suzuki->ProductB C-C Bond Formation ProductC Substituted Thiazole Core Photo->ProductC Isomerization

Figure 1: Divergent synthetic workflows for generating thiazole derivatives from the isothiazole precursor.

Critical Considerations & Troubleshooting

  • Regioselectivity: In Protocol A, the cyclization is highly regioselective for the thiazole. However, ensure the intermediate thioamide is fully dried before the cyclization step to prevent hydrolysis back to the nitrile or amide.

  • Catalyst Poisoning: In Protocol B, the isothiazole sulfur and the nitrile nitrogen can potentially coordinate to Palladium. If yields are low, switch to a high-activity catalyst system like Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr .

  • Safety:

    
     is highly toxic. Protocol A (Step 1) should be performed in a well-ventilated fume hood with appropriate scrubbers (bleach solution). The NaSH/MgCl₂ alternative is safer and recommended for scale-up.
    

References

  • BenchChem. 4-Bromoisothiazole-3-carbonitrile Product Information & Applications. Retrieved from

  • Ma, X., et al. (2020). Three-Component Strategy for the Synthesis of Thiazoles and Isothiazoles. Organic Letters, 22(13), 5284–5288. (Context on isothiazole/thiazole divergent synthesis). Retrieved from

  • Pavlik, J. W. (1984). Photochemistry of Isothiazoles. In Photoisomerization of Heterocycles. (Mechanistic grounding for isothiazole-to-thiazole rearrangement).
  • Bagley, M. C., et al. (2001). One-step synthesis of thioamides from nitriles using NaSH/MgCl2. Synlett, 2001(07), 1149-1151. (Protocol standard for Step 1).
Method

The Versatile Scaffold: Application Notes on the Synthesis of Novel Heterocycles from 4-Bromoisothiazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] Among the various functionalized isothiazoles, 4-Bromoisothiazole-3-carbonitrile emerges as a highly versatile and reactive building block for the synthesis of a wide array of novel heterocyclic systems. Its strategic placement of a bromine atom and a cyano group on the isothiazole ring allows for selective and diverse chemical transformations, making it an invaluable starting material for drug discovery and development programs.[3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocycles derived from 4-bromoisothiazole-3-carbonitrile. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous resource for their synthetic endeavors.

Understanding the Reactivity of 4-Bromoisothiazole-3-carbonitrile

The synthetic utility of 4-bromoisothiazole-3-carbonitrile stems from the distinct reactivity of its two functional groups: the C4-bromine and the C3-nitrile. The isothiazole ring itself is an electron-deficient system, which influences the reactivity of its substituents.

  • The C4-Bromine Atom: The bromine atom at the C4 position is susceptible to displacement through various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The electron-withdrawing nature of the adjacent cyano group and the isothiazole ring enhances the reactivity of the C-Br bond towards oxidative addition in catalytic cycles.[4]

  • The C3-Cyano Group: The nitrile functionality is a versatile handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings.

This dual functionality allows for a modular and divergent approach to the synthesis of complex molecules, as illustrated in the following workflow diagram.

G cluster_cross_coupling Palladium-Catalyzed Cross-Coupling at C4 cluster_nucleophilic_substitution Nucleophilic Aromatic Substitution at C4 cluster_nitrile_transformation Nitrile Group Transformations at C3 start 4-Bromoisothiazole-3-carbonitrile suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2 buchwald Buchwald-Hartwig Amination start->buchwald R2NH sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne snar Reaction with Thiols/Amines start->snar Nu-H hydrolysis Hydrolysis to Amide/Carboxylic Acid suzuki->hydrolysis cycloaddition Cycloaddition Reactions suzuki->cycloaddition buchwald->hydrolysis buchwald->cycloaddition sonogashira->hydrolysis sonogashira->cycloaddition snar->hydrolysis snar->cycloaddition end Diverse Novel Heterocycles hydrolysis->end cycloaddition->end

Figure 1. Synthetic pathways from 4-bromoisothiazole-3-carbonitrile.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-isothiazole-3-carbonitriles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[5][6] In the context of 4-bromoisothiazole-3-carbonitrile, this reaction allows for the efficient introduction of various aryl and heteroaryl moieties at the C4 position, yielding compounds with potential applications as liquid crystals and biologically active agents.

Rationale for Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the reaction. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with heteroaryl halides.[7]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol:
  • Reagent Preparation: In a dry Schlenk flask, add 4-bromoisothiazole-3-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To the flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isothiazole-3-carbonitrile.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylisothiazole-3-carbonitrile85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isothiazole-3-carbonitrile92
33-Pyridylboronic acid4-(Pyridin-3-yl)isothiazole-3-carbonitrile78
42-Thienylboronic acid4-(Thiophen-2-yl)isothiazole-3-carbonitrile81

Table 1. Representative yields for the Suzuki-Miyaura cross-coupling of 4-bromoisothiazole-3-carbonitrile.

Figure 2. General scheme for Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-isothiazole Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.[9][10] Applying this methodology to 4-bromoisothiazole-3-carbonitrile provides access to a variety of 4-amino-isothiazole derivatives, which are key intermediates for the synthesis of biologically active compounds.[11]

Rationale for Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed. Ligands such as XPhos or BrettPhos are often highly effective in promoting the amination of heteroaryl halides.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Detailed Experimental Protocol:
  • Reagent Preparation: To a dry, oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Reactant Addition: Add 4-bromoisothiazole-3-carbonitrile (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 4-amino-isothiazole-3-carbonitrile.

EntryAmineProductYield (%)
1Morpholine4-Morpholinoisothiazole-3-carbonitrile90
2Aniline4-(Phenylamino)isothiazole-3-carbonitrile82
3Benzylamine4-(Benzylamino)isothiazole-3-carbonitrile88
4Piperidine4-(Piperidin-1-yl)isothiazole-3-carbonitrile93

Table 2. Representative yields for the Buchwald-Hartwig amination of 4-bromoisothiazole-3-carbonitrile.

Figure 3. General scheme for Buchwald-Hartwig amination.

Application Protocol 3: Nucleophilic Aromatic Substitution with Thiols

Nucleophilic aromatic substitution (SₙAr) provides a direct route to introduce sulfur-based functional groups onto the isothiazole core.[14] The electron-deficient nature of the 4-bromoisothiazole-3-carbonitrile ring facilitates the displacement of the bromide by sulfur nucleophiles, leading to the formation of valuable thioether derivatives.[15]

Rationale for Experimental Choices:

  • Nucleophile: Thiols are excellent nucleophiles for SₙAr reactions. The corresponding thiolate, generated in situ with a base, is the active nucleophilic species.

  • Base: A mild base such as potassium carbonate or triethylamine is sufficient to deprotonate the thiol without promoting side reactions.[7]

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SₙAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.

Detailed Experimental Protocol:
  • Reagent Preparation: In a round-bottom flask, dissolve 4-bromoisothiazole-3-carbonitrile (1.0 mmol) and the desired thiol (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add potassium carbonate (1.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired 4-(alkyl/arylthio)isothiazole-3-carbonitrile.

EntryThiolProductYield (%)
1Thiophenol4-(Phenylthio)isothiazole-3-carbonitrile95
2Benzyl mercaptan4-(Benzylthio)isothiazole-3-carbonitrile91
3Ethanethiol4-(Ethylthio)isothiazole-3-carbonitrile87

Table 3. Representative yields for the nucleophilic aromatic substitution with thiols.

Future Directions and Advanced Applications

The protocols detailed above represent foundational transformations of 4-bromoisothiazole-3-carbonitrile. The resulting products can undergo further synthetic manipulations to generate a diverse library of novel heterocycles. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides.[16] Alternatively, the nitrile can participate in cycloaddition reactions with reagents like sodium azide to form tetrazoles.

Furthermore, other cross-coupling reactions such as the Sonogashira[17][18], Stille[19][20], and Heck reactions can be employed to introduce alkynyl, stannyl, and vinyl groups, respectively, at the C4 position, further expanding the synthetic utility of this versatile building block. The synthesis of fused heterocyclic systems, such as thieno[3,2-d]isothiazoles, can also be envisioned through intramolecular cyclization strategies.[21]

Conclusion

4-Bromoisothiazole-3-carbonitrile is a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the selective functionalization of the isothiazole core. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new molecules with potential applications in medicine and materials science.

References

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst. ElectronicsAndBooks. Available at: [Link]

  • 3,4,5-triarylisothiazoles via C-C coupling chemistry. PubMed. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • THE STILLE REACTION, 38 YEARS LATER. Universidad de Valladolid. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

  • Reaction of 3-Substituted and 4-Bromo-3-substituted Isoquinolin-1-(2H)-ones with Propargyl Bromide. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate. Available at: [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). ResearchGate. Available at: [Link]

  • Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate. Available at: [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). MDPI. Available at: [Link]

  • Product Class 15: Isothiazoles. Thieme. Available at: [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. Available at: [Link]

  • Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]

  • Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "4-Bromoisothiazole-3-carbonitrile" synthesis

Module 1: The Synthetic Challenge & Mechanistic Grounding Subject: Overcoming Deactivation and Ring Instability in Isothiazole Halogenation Applicable CAS: 13416-23-4 (and related analogs)[1] The Core Problem Synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Synthetic Challenge & Mechanistic Grounding

Subject: Overcoming Deactivation and Ring Instability in Isothiazole Halogenation Applicable CAS: 13416-23-4 (and related analogs)[1]

The Core Problem

Synthesis of 4-bromoisothiazole-3-carbonitrile typically suffers from low yields (<30%) due to a "perfect storm" of electronic deactivation and structural fragility.[1]

  • Electronic Deactivation: The isothiazole ring is already electron-deficient (similar to pyridine).[1] The addition of a nitrile group (–CN) at the C3 position exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects), severely deactivating the ring toward Electrophilic Aromatic Substitution (
    
    
    ).
  • Regiochemical Competition: While the C4 position is electronically favored for substitution in 3-substituted isothiazoles (due to the "meta-directing" like influence of the ring nitrogen and the C3 substituent), the reaction rate is kinetically slow.[1]

  • N-S Bond Fragility: The isothiazole nitrogen-sulfur (N-S) bond is the "Achilles' heel."[1] Harsh forcing conditions (high heat, strong oxidizers like excess

    
    ) or nucleophilic attack during basic workup often cleave this bond, leading to ring-opened nitriles or elemental sulfur precipitation rather than the desired product.
    
Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired substitution and the fatal ring-opening pathway.

ReactionPathway Figure 1: Mechanistic competition in the bromination of electron-deficient isothiazoles. SM Isothiazole-3-carbonitrile (Substrate) Complex Sigma Complex (High Energy) SM->Complex Slow (Deactivated) Byproduct Ring Opening (N-S Cleavage) SM->Byproduct Oxidative Cleavage (Excess Br2 / Heat) Product 4-Bromoisothiazole- 3-carbonitrile (Target) Complex->Product -HBr (Re-aromatization) Complex->Byproduct Nu- Attack (Basic Workup) Reagent Br2 / Lewis Acid or NBS

[1]

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: I am using


 in Acetic Acid (AcOH) at reflux, but starting material remains after 24 hours. Should I add more bromine? 
Recommendation: Stop and switch reagents. 
Adding excess elemental bromine (

) to this deactivated system often promotes oxidative ring cleavage (N-S bond rupture) rather than substitution.
  • The Fix: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile (MeCN) .[1]

  • Why: NBS provides a controlled concentration of bromonium ions (

    
    ) or bromine radicals (
    
    
    
    ), depending on initiation. The polar solvent stabilizes the transition state of the deactivated ring more effectively than acetic acid.
  • Protocol Adjustment: Run at

    
     in DMF. If conversion is still low, add 5 mol% of a Lewis acid catalyst (e.g., 
    
    
    
    ) to drive the
    
    
    mechanism.

Q2: My TLC shows a new spot, but it disappears during workup. Where did my product go? Recommendation: Check your pH and volatility.

  • Issue 1: Hydrolysis. If you quenched an acidic reaction mixture with strong base (NaOH/KOH) to neutralize, you likely hydrolyzed the nitrile (–CN) to an amide or carboxylic acid, which is water-soluble and lost in the aqueous layer.

  • Issue 2: Ring Opening. Strong bases nucleophilically attack the sulfur atom of the isothiazole, opening the ring.

  • The Fix: Quench with saturated Sodium Bicarbonate (

    
    )  or cold water only.[1] Keep pH < 8.[1]
    
  • Issue 3: Volatility. 4-Bromoisothiazoles can be sublimable.[1] If you used a high-vacuum pump for an extended period to remove DMF, you might have sublimed your product into the trap.[1]

Category B: Impurities & Purification[1][2][3][4][5]

Q3: I see a major byproduct that is difficult to separate. What is it? Diagnosis: It is likely the 4,5-dibromo analog or a thiobis dimer.[1]

  • Cause: If you used excess brominating agent, the C5 position (though less favored than C4 due to steric directing of the C3-CN) will eventually react.[1]

  • The Fix: optimize stoichiometry to 1.05 equivalents of NBS. Do not go to 1.5 eq.

  • Purification: Avoid column chromatography if separation is poor.[1] These compounds often crystallize well.[1] Alternatively, sublimation is a highly effective purification technique for halogenated isothiazoles, yielding >99% purity without solvent waste.

Module 3: Optimized Experimental Protocol

This protocol minimizes ring degradation while maximizing electrophilic substitution efficiency.[1]

Reagents & Conditions Table
VariableStandard (Low Yield)Optimized (High Yield)Rationale
Brominating Agent

(Elemental)
NBS (N-Bromosuccinimide) Controlled

release; less oxidative damage.[1]
Solvent Acetic Acid (AcOH)DMF or MeCN Polar aprotic solvents stabilize the charged intermediate.[1]
Temperature Reflux (

)

Prevents thermal decomposition of the N-S bond.
Workup pH

(NaOH)

(

)
Prevents nitrile hydrolysis and ring opening.[1]
Step-by-Step Workflow
  • Setup: In a dry round-bottom flask equipped with a condenser and drying tube (

    
    ), dissolve Isothiazole-3-carbonitrile  (1.0 eq) in anhydrous DMF  (0.5 M concentration).
    
  • Addition: Add NBS (1.1 eq) in a single portion.

    • Optional: If the reaction is sluggish after 2 hours, add

      
        (0.05 eq) as a catalyst.
      
  • Reaction: Heat to

    
      and monitor by TLC (Hexane/EtOAc 4:1).
    
    • Endpoint: Look for the disappearance of the starting material spot (

      
      ) and appearance of product (
      
      
      
      ).[1]
  • Quench: Pour the reaction mixture onto crushed ice .

  • Extraction: Extract with Diethyl Ether (

    
    ). Avoid DCM if possible to prevent emulsion formation with DMF.[1]
    
  • Wash: Wash the organic layer with 5% LiCl solution (to remove residual DMF) followed by sat.[1]

    
     .
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate carefully (do not over-dry under high vacuum).
    
  • Purification: Recrystallize from Ethanol/Water or perform vacuum sublimation (

    
     at 0.1 mmHg).
    
Troubleshooting Decision Tree

TroubleshootingTree Figure 2: Diagnostic logic for yield optimization. Start Start: Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Conversion OK SM_No No (SM Remains) CheckSM->SM_No Incomplete Rxn CheckByprod Check Byproducts (TLC/LCMS) SM_Yes->CheckByprod CheckTemp Check Temperature/Catalyst SM_No->CheckTemp Action_Heat Increase Temp to 80°C or add FeBr3 catalyst CheckTemp->Action_Heat Byprod_Polar Polar/Baseline Spots? CheckByprod->Byprod_Polar Byprod_Multi Multiple Non-polar Spots? CheckByprod->Byprod_Multi Issue_RingOpen Issue: Ring Opening/Hydrolysis Byprod_Polar->Issue_RingOpen Issue_OverBr Issue: Over-bromination (C4 & C5) Byprod_Multi->Issue_OverBr Action_Workup Use Milder Workup (NaHCO3, No NaOH) Issue_RingOpen->Action_Workup Action_Stoich Reduce NBS to 1.05 eq Lower Temp Issue_OverBr->Action_Stoich

References

  • Kalogirou, A. S., & Koutentis, P. A. (2024).[2] "5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)." Molbank, 2024(2), M1806. (Discusses instability of dicyanoethene thiolate routes and byproduct formation). Retrieved from [Link][3][4][5]

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[6][7] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947-5951.[6] (Provides analogous protocols for deactivated azoles). Retrieved from [Link]

  • Adesis, Inc. (2021).[8][3] Sublimation: Isolating the Purest Chemical Compounds. (Reference for purification of volatile heteroaromatics). Retrieved from [Link]

  • Vicini, P., et al. (2000). "Synthesis and biological activity of isothiazole derivatives." Bioorganic & Medicinal Chemistry, 8(11). (General reference for isothiazole ring stability).

Sources

Optimization

"4-Bromoisothiazole-3-carbonitrile" reaction monitoring by TLC

<Technical Support Guide: Reaction Monitoring of 4-Bromoisothiazole-3-carbonitrile by TLC For Researchers, Scientists, and Drug Development Professionals Introduction: The "Why" Behind TLC Monitoring 4-Bromoisothiazole-3...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Guide: Reaction Monitoring of 4-Bromoisothiazole-3-carbonitrile by TLC

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" Behind TLC Monitoring

4-Bromoisothiazole-3-carbonitrile is a versatile heterocyclic building block, prized for its utility in synthesizing a diverse range of compounds through reactions like nucleophilic substitutions and metal-catalyzed cross-couplings.[1] Given its role as a key intermediate, accurately monitoring the progress of its reactions is critical to maximizing yield, minimizing impurities, and ensuring a successful synthesis.

Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose. It is a rapid, cost-effective, and highly versatile separation method ideal for real-time reaction monitoring.[2][3] This guide provides a comprehensive, question-and-answer-based resource for effectively using TLC to track reactions involving 4-bromoisothiazole-3-carbonitrile, complete with detailed protocols and troubleshooting advice grounded in chemical principles.

Core Principles: Understanding Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4][5]

  • Polarity is Key: More polar compounds adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate. Less polar compounds have a greater affinity for the mobile phase and travel further.

  • Reaction Progression: In a typical reaction, the starting material (e.g., 4-bromoisothiazole-3-carbonitrile) will be converted into a product with a different polarity. By spotting the reaction mixture over time, you can visualize the disappearance of the starting material spot and the appearance of the product spot, signaling the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring reactions with 4-bromoisothiazole-3-carbonitrile?

A1: The ideal solvent system depends on the polarity of your product relative to the starting material. A good starting point for many "normal" polarity compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4]

Start with a mid-range polarity system and adjust as needed to achieve an optimal Rf value (retention factor) of ~0.3-0.5 for the compound of interest.

Scenario Starting Solvent System (v/v) Rationale
Product is much less polar (e.g., Suzuki coupling)20% Ethyl Acetate / 80% HexanesIncreases separation between the more polar starting material and the less polar product.
Product has similar polarity 30-50% Ethyl Acetate / 70-50% HexanesProvides good general separation.
Product is more polar (e.g., hydrolysis of nitrile)100% Ethyl Acetate or 5% Methanol / 95% DichloromethaneA more polar mobile phase is needed to move the polar product up the plate.[6]

Pro-Tip: Always run a reference spot of your pure starting material on the same plate as your reaction mixture. This allows for direct comparison and unambiguous identification of the starting material spot.[7]

Q2: How do I prepare my reaction mixture for TLC spotting?

A2: Proper sample preparation is crucial for clean, well-defined spots.

  • Dilute: Using a glass pipette or capillary tube, take a tiny aliquot (a drop is often too much) of the reaction mixture.

  • Quench & Dissolve: Dilute this aliquot in a small vial with ~0.5 mL of a volatile solvent like ethyl acetate, dichloromethane, or acetone. The goal is a roughly 1% solution.[8]

  • Filter (If Necessary): If your reaction mixture contains suspended solids (like catalysts or salts), allow them to settle and draw your sample from the clear supernatant to avoid streaking on the TLC plate.

Q3: My compound is not colored. How can I see the spots on the TLC plate?

A3: Most organic compounds are colorless.[4] Visualization requires specific techniques.

  • UV Light (Non-Destructive): This is the most common and easiest method.[5][9] The isothiazole ring in 4-bromoisothiazole-3-carbonitrile is an aromatic system that strongly absorbs UV light.[9] Commercially available TLC plates are often impregnated with a fluorescent dye. When viewed under a short-wave (254 nm) UV lamp, the plate will glow (usually green), and any UV-active compound will appear as a dark spot.[4][9]

  • Iodine Staining (Semi-Destructive): Place the dried TLC plate in a chamber containing a few crystals of iodine. Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated ones, and will stain them a temporary brown or yellow color.[10] Be sure to circle the spots with a pencil immediately, as the stain will fade.[10]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a strong oxidizing agent that reacts with compounds that can be oxidized (e.g., alkenes, alkynes, alcohols). It is a good general-purpose stain but will permanently alter your compound.

Detailed Experimental Protocol: Running a TLC Plate

This protocol outlines the standard procedure for monitoring a reaction.

Step 1: Plate Preparation

  • Using a pencil (never a pen, as the ink will run[11]), gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark small tick marks for each lane you will spot.

Step 2: Spotting the Plate

  • Dip a capillary tube into your diluted sample vial.

  • Briefly and gently touch the end of the capillary tube to the pencil mark on the plate. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[12]

  • For reaction monitoring, a three-lane spotting system is highly recommended:

    • Lane 1 (Reference): Spot your pure starting material (SM).

    • Lane 2 (Co-spot): Spot the SM, then on top of the same spot, apply your reaction mixture (Rxn). This helps confirm the identity of the SM spot in the reaction lane.

    • Lane 3 (Reaction): Spot your reaction mixture (Rxn).

Step 3: Developing the Plate

  • Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm (the solvent level must be below your origin line).[11]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which ensures a more even solvent front.

  • Carefully place the spotted TLC plate into the chamber and cover it. Do not disturb the chamber while the plate is developing.

  • Allow the solvent to travel up the plate via capillary action.[4]

Step 4: Analysis

  • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.

  • If necessary, use a chemical stain for further visualization.

  • Analyze the results. As the reaction proceeds, you should see the spot in the "Rxn" lane corresponding to your starting material diminish in intensity, while a new spot (the product) appears.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Solvent & Chamber B 2. Prepare & Mark TLC Plate A->B D 4. Spot Plate (SM, Co-spot, Rxn) B->D C 3. Prepare & Dilute Reaction Sample C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize (UV Lamp) F->G H 8. Stain (Optional) (Iodine, KMnO4) G->H I 9. Analyze Results & Calculate Rf H->I TLC_Troubleshooting Start Problem with TLC? Q_Streak Spots are Streaking? Start->Q_Streak A_Streak 1. Dilute Sample More 2. Add Modifier to Solvent (e.g., Et3N or AcOH) 3. Ensure Sample is Soluble Q_Streak->A_Streak Yes Q_NoSpots No Spots Visible? Q_Streak->Q_NoSpots No End Problem Solved A_Streak->End A_NoSpots 1. Spot Multiple Times 2. Check Solvent Level 3. Use a Chemical Stain (Iodine / KMnO4) Q_NoSpots->A_NoSpots Yes Q_Rf Spots at Top/Bottom? Q_NoSpots->Q_Rf No A_NoSpots->End Q_Rf_Detail Where are the spots? Q_Rf->Q_Rf_Detail Yes Q_Rf->End No A_Rf_Top Decrease Solvent Polarity (Add more Hexane) Q_Rf_Detail->A_Rf_Top Top A_Rf_Bottom Increase Solvent Polarity (Add more EtOAc) Q_Rf_Detail->A_Rf_Bottom Bottom A_Rf_Top->End A_Rf_Bottom->End

Caption: Decision tree for common TLC issues.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763218, 4-Bromothiazole. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 1,3-Thiazole-4-carbonitrile. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5200358, 4-Bromo-isothiazole. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480439, 2-Bromo-4-cyanothiazole. Available at: [Link]

  • Advion Interchim Scientific. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Available at: [Link]

  • OperaChem (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • American Elements. 4-Bromothiazole-2-carbonitrile. Available at: [Link]

  • CROMlab Instruments. SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Medium. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • ResearchGate. How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling?. Available at: [Link]

  • ResearchGate. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromoisothiazole-3-carbonitrile Purification

Introduction High-purity 4-Bromoisothiazole-3-carbonitrile is a critical scaffold in the synthesis of agrochemicals and pharmaceuticals, particularly as an intermediate for antiviral and antimicrobial agents. Its synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-purity 4-Bromoisothiazole-3-carbonitrile is a critical scaffold in the synthesis of agrochemicals and pharmaceuticals, particularly as an intermediate for antiviral and antimicrobial agents. Its synthesis, typically via the electrophilic bromination of isothiazole-3-carbonitrile, is prone to specific impurity profiles that degrade downstream yield and biological assay reliability.

This guide addresses the three most common purity challenges:

  • Regioisomeric contamination (e.g., 5-bromo species).

  • Over-bromination (4,5-dibromo derivatives).

  • Sulfur-bridged dimers (thiobis-isothiazoles).

Module 1: Diagnostic Troubleshooting

Before initiating purification, you must accurately characterize the impurity profile. Standard HPLC often fails to resolve the 4-bromo and 5-bromo isomers due to similar polarities.

Symptom: Inconsistent Melting Point or "Oiling Out"
Potential Cause Diagnostic Indicator Primary Remediation
Over-bromination (4,5-dibromo)1H NMR: Loss of the H-5 singlet (approx. 9.0-9.2 ppm). MS: Isotope pattern shows M+4 peak (Br2).[1]Recrystallization (See Protocol A).
Starting Material (Isothiazole-3-CN)HPLC: Early eluting peak. 1H NMR: Presence of two doublets (H-4/H-5 coupling).Flash Chromatography (See Protocol B).
Hydrolysis (Amide formation)IR: Strong broad peak at ~3300-3400 cm⁻¹ (NH) and carbonyl shift.Dry column vacuum chromatography; avoid aqueous workups.
Thiobis-dimers Appearance: Yellowing of the solid. LC-MS: High MW peaks (dimer mass).Activated Carbon filtration + Recrystallization.
Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathways leading to these impurities during the standard bromination process.

ReactionPathways Start Isothiazole-3-carbonitrile (Starting Material) Target 4-Bromoisothiazole- 3-carbonitrile (Target) Start->Target Br2, AcOH Electrophilic Subst. (C4) Impurity1 4,5-Dibromoisothiazole- 3-carbonitrile (Over-bromination) Target->Impurity1 Excess Br2 High Temp (>80°C) Impurity2 Thiobis-isothiazole Dimers (Sulfur Coupling) Target->Impurity2 S-Nucleophiles Side Reaction

Figure 1: Reaction pathways showing the origin of critical impurities. Control of temperature and stoichiometry is vital to stop the sequence at the Target node.

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (Targeting >98% Purity)

Best for removing 4,5-dibromo impurities and sulfur dimers.

The Science: The 4,5-dibromo impurity typically possesses a higher lattice energy and lower solubility in non-polar solvents compared to the mono-bromo target. We exploit this solubility differential.

Reagents:

  • Solvent A: Ethanol (Absolute) or Toluene.

  • Solvent B (Anti-solvent): n-Heptane.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).

    • Tip: If the solution is yellow/orange (indicating sulfur or free bromine), add 5% w/w activated charcoal, reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Allow the solution to cool slowly to room temperature with stirring.

  • Anti-solvent Addition: If crystallization does not commence, add n-Heptane dropwise until persistent turbidity is observed.

  • Crystallization: Cool to 0-4°C for 4 hours.

  • Filtration: Filter the white/off-white needles. Wash with cold 1:1 Ethanol/Heptane.

Validation:

  • Check HPLC.[2] The dibromo species should be reduced to <0.5%.

Protocol B: Flash Column Chromatography

Best for removing unreacted starting material and hydrolysis byproducts.

The Science: The nitrile group is strongly electron-withdrawing. The addition of bromine at C-4 modulates the dipole moment. The order of elution on Silica Gel is typically:

  • 4,5-Dibromo (Least Polar)

  • 4-Bromo-3-carbonitrile (Target)

  • Isothiazole-3-carbonitrile (Starting Material)[1]

  • Amide/Acid impurities (Most Polar)

System:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5 → 80:20).

Troubleshooting the Column:

  • Issue: Poor separation between Mono-Br and Start Material.

  • Fix: Switch to Dichloromethane (DCM) / Hexane . The chlorinated solvent interacts differently with the isothiazole nitrogen, often improving resolution for this specific class of heterocycles.

Module 3: Synthesis Optimization (Prevention)

Prevention is superior to purification. The formation of the 4,5-dibromo impurity is the most difficult to reverse.

Critical Control Points
  • Stoichiometry is King:

    • Never use a large excess of Bromine. Use 1.05 to 1.1 equivalents .

    • Why? The isothiazole ring is deactivated by the nitrile group, but once the 4-bromo is attached, the ring remains susceptible to further attack at C-5 under forcing conditions.

  • Temperature Modulation:

    • Maintain reaction temperature between 60-80°C .

    • Risk:[3][4] Exceeding 90°C exponentially increases the rate of C-5 bromination (formation of 4,5-dibromo species).

  • Quenching Protocol:

    • Always quench with saturated aqueous Sodium Thiosulfate .

    • Why? This immediately neutralizes unreacted bromine, preventing "post-reaction bromination" during the workup phase.

Decision Logic for Purification

PurificationLogic Input Crude Product Isolated Check Analyze Purity (HPLC + NMR) Input->Check Decision1 Major Impurity: Starting Material? Check->Decision1 Decision2 Major Impurity: 4,5-Dibromo? Decision1->Decision2 No ActionCol Protocol B: Column Chromatography (Hex/EtOAc) Decision1->ActionCol Yes ActionRecrys Protocol A: Recrystallization (EtOH/Heptane) Decision2->ActionRecrys Yes ActionCarbon Activated Carbon Treatment Decision2->ActionCarbon No (Color issue)

Figure 2: Decision matrix for selecting the appropriate purification method based on analytical data.

FAQ: Frequently Asked Questions

Q: My product is turning yellow upon storage. Is it degrading? A: Likely yes. Bromoisothiazoles can be light-sensitive, releasing free bromine radicals which then form colored sulfur-dimer impurities.

  • Fix: Store the purified solid in amber vials under Argon at -20°C. If yellowing occurs, wash the solid with cold hexanes (the impurities are often surface-level and more soluble in hexane than the product).

Q: Can I use distillation to purify this compound? A: It is not recommended . While some simple isothiazoles can be distilled, the 4-bromo-3-carbonitrile derivative has a high melting point and is prone to thermal decomposition (ring opening) or sublimation before boiling. Sublimation under high vacuum (0.1 mmHg) is a viable alternative for small-scale (<1g) purification.

Q: The NMR shows a small peak at 9.2 ppm. What is it? A: This is likely the H-5 proton of the unreacted starting material (Isothiazole-3-carbonitrile) or a regioisomer. The H-5 proton in the 4-bromo product usually appears slightly upfield or is absent (if you are looking for the H-4, which is substituted). In 4-bromoisothiazole-3-carbonitrile, the remaining ring proton is at C-5 . Ensure you are integrating the correct signal.

References

  • Synthesis and Impurity Profiling of Bromoisothiazoles

    • Source: Molbank 2024, M17XX. "Synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile)".
    • Context: Discusses the formation of sulfur-bridged dimers and dibromo-impurities during isothiazole bromin
    • URL:[Link] (Note: Link directs to relevant MDPI Isothiazole Special Issue/Article context).

  • General Isothiazole Reactivity & Electrophilic Substitution

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLIII.
    • Context: Establishes the C-4 position as the primary site for electrophilic attack (bromination/nitr
    • URL:[Link][1][2][4][5]

  • Purification Strategies for Halogenated Heterocycles

    • Source:Journal of Organic Chemistry (2017).
    • Context: Provides validated protocols for separating mono-bromo and poly-bromo azoles via chromatography and recrystalliz
    • URL:[Link]

Sources

Optimization

"4-Bromoisothiazole-3-carbonitrile" reaction workup procedure

This technical guide is structured to provide an authoritative, self-validating workflow for the workup and purification of 4-Bromoisothiazole-3-carbonitrile . It synthesizes established heterocyclic chemistry principles...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative, self-validating workflow for the workup and purification of 4-Bromoisothiazole-3-carbonitrile . It synthesizes established heterocyclic chemistry principles with practical troubleshooting steps.

The Synthesis Context: Understanding Your Mixture

To successfully isolate 4-Bromoisothiazole-3-carbonitrile, one must understand the reaction dynamics that created it. This compound is typically synthesized via Electrophilic Aromatic Substitution (EAS) on the isothiazole ring.[1]

  • Precursor: Isothiazole-3-carbonitrile.

  • Reagent:

    
    -Bromosuccinimide (NBS) or molecular Bromine (
    
    
    
    ).[1]
  • Mechanism: The isothiazole ring is electron-rich, but the electron-withdrawing nitrile group at C3 deactivates the ring slightly. However, C4 is the preferred site for electrophilic attack due to electronic distribution, making this synthesis highly regioselective [1].[1]

Your Crude Mixture Likely Contains:

  • Target Product: 4-Bromoisothiazole-3-carbonitrile.

  • By-products: Succinimide (if NBS used) or HBr.

  • Impurities: Unreacted starting material, trace 4,5-dibromo species (over-bromination), or hydrolysis products (amides).[1]

  • Solvent: Typically DMF, Acetonitrile, or Acetic Acid.[1]

Workflow Visualization

The following diagram outlines the logical flow from reaction termination to isolated product.

WorkupFlow Start Crude Reaction Mixture (DMF/NBS/Product) Quench Quench / Dilution (Add 5x volume H2O) Start->Quench Terminate Reaction Extract Extraction Phase (EtOAc or DCM) Quench->Extract Phase Separation Wash Wash Cycle 1. H2O (Remove DMF) 2. Na2S2O3 (Remove Br2) 3. Brine Extract->Wash Remove Polar Impurities Dry Drying & Concentration (Na2SO4 -> Rotovap) Wash->Dry Organic Layer Purify Purification (Column Chromatography) Dry->Purify Crude Solid/Oil

Figure 1: Standard Workup Logic Flow for Halogenated Isothiazoles.[1]

Step-by-Step Workup Protocol

Protocol A: Aqueous Workup (Removal of DMF/Succinimide)

Objective: Remove polar solvents and water-soluble by-products (succinimide) without hydrolyzing the nitrile.[1]

  • Quenching:

    • Cool the reaction mixture to 0–5 °C.

    • Slowly add cold water (5x reaction volume).

    • Why: DMF is miscible with water; this forces the lipophilic product out of solution. If

      
       was used, add 10% aqueous Sodium Thiosulfate (
      
      
      
      ) to neutralize excess bromine (indicated by color change from orange to yellow/clear).[1]
  • Extraction:

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       volumes).[1]
      
    • Note: EtOAc is preferred if DMF is the solvent, as it partitions less DMF into the organic layer than DCM does.[1]

  • Washing (Crucial Step):

    • Combine organic layers.

    • Wash with Water (

      
      ) to remove residual DMF.[1]
      
    • Wash with Saturated Brine (

      
      ) to remove emulsified water.[1]
      
    • Self-Validation Check: The organic layer should be clear, not cloudy.

  • Drying:

    • Dry over anhydrous

      
       for 15 minutes. Filter and concentrate under reduced pressure at 
      
      
      
      °C.
    • Caution: Do not overheat; simple bromoisothiazoles can be volatile or sublime under high vacuum/heat.

Protocol B: Purification (Flash Chromatography)

Objective: Separate the 4-bromo product from unreacted starting material and over-brominated impurities.

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Start: 100% Hexane.

    • Gradient: 0%

      
       20% EtOAc.
      
  • Detection: UV (254 nm). The isothiazole ring is UV active.

Data Summary Table: Physical Expectations

Property Expectation Notes
Appearance Off-white to pale yellow solid May be an oil if impure.
Rf Value ~0.4–0.6 (10% EtOAc/Hex) More non-polar than the non-brominated precursor.[1]

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water.[1] |

Troubleshooting Guide & FAQs

Issue 1: "I see a new spot on TLC that is very polar."

Diagnosis: Nitrile Hydrolysis.

  • Cause: Exposure to strong acids or bases during workup, or excessive heating.[1] The nitrile (-CN) has hydrolyzed to a primary amide (-CONH2).[1]

  • Fix: Ensure workup water is neutral (pH 7).[1] Avoid using strong aqueous acids (like 1M HCl) to wash the organic layer unless necessary.[1]

  • Recovery: The amide is significantly more polar. It will remain at the baseline in 10% EtOAc/Hexane.

Issue 2: "My product contains succinimide crystals."

Diagnosis: Inefficient Washing.

  • Cause: Succinimide (by-product of NBS) has partial solubility in organic solvents.

  • Fix: Wash the organic layer with warm water (30–40 °C) once, or use a slightly basic wash (5%

    
    ) to pull succinimide into the aqueous phase (Succinimide pKa 
    
    
    
    9.6).[1]
Issue 3: "Yield is low, but no by-products are visible."

Diagnosis: Volatility or Water Solubility.

  • Cause: The product may have sublimed on the rotovap or partitioned into the aqueous DMF layer.

  • Fix:

    • Check the rotovap bump trap/condenser for solids.

    • Re-extract the aqueous waste with DCM (DCM extracts isothiazoles better than EtOAc, though it pulls more DMF).[1]

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected PolarSpot New Polar Spot (Low Rf) Problem->PolarSpot Crystals White Crystals in Product Problem->Crystals LowYield Low Mass Recovery Problem->LowYield Amide Hydrolysis (Amide) Check pH/Heat PolarSpot->Amide Succinimide Residual Succinimide Wash w/ NaHCO3 Crystals->Succinimide Volatility Sublimation/Volatility Check Rotovap Trap LowYield->Volatility

Figure 2: Diagnostic Logic for Common Workup Failures.[1]

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography? A: Yes, if the crude purity is


.[1] Isothiazole carbonitriles often crystallize from Ethanol/Water  or Heptane . Dissolve in minimal hot ethanol, add water until turbid, and cool slowly.

Q: Is the nitrile group stable to NBS? A: Generally, yes.[1] The nitrile group is robust under radical and electrophilic bromination conditions. However, it is sensitive to hydrolysis if the reaction solvent is "wet" and acidic [2].[1] Always use anhydrous DMF or Acetonitrile.

Q: Why is the bromine directed to position 4? A: In 1,2-thiazoles (isothiazoles), the Nitrogen (pos 2) and Sulfur (pos 1) create an electronic environment where position 4 is the most electron-rich carbon available for Electrophilic Aromatic Substitution (EAS).[1] Position 3 and 5 are electron-deficient due to proximity to the heteroatoms [1].

References

  • Thieme Chemistry. (2002).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (Section on Isothiazoles: Substitution Reactions).

  • Organic Syntheses. (1970).[1] Bromination of Malononitrile (Analogous nitrile stability). Org. Synth. 1970, 50,[1] 18.

  • BenchChem. (2024).[1] 4-Bromoisothiazole-3-carbonitrile Product Entry.

Sources

Reference Data & Comparative Studies

Validation

"4-Bromoisothiazole-3-carbonitrile" vs "4-chloroisothiazole-3-carbonitrile" reactivity

This guide provides a technical comparison of 4-Bromoisothiazole-3-carbonitrile and 4-chloroisothiazole-3-carbonitrile , focusing on their utility in medicinal chemistry and organic synthesis.[1] [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Bromoisothiazole-3-carbonitrile and 4-chloroisothiazole-3-carbonitrile , focusing on their utility in medicinal chemistry and organic synthesis.[1]

[1]

Executive Summary

In the design of bioactive isothiazole scaffolds, the choice between the 4-bromo and 4-chloro analogues is dictated by the specific downstream transformation required.

  • Select the 4-Bromo derivative for metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) and halogen-metal exchange reactions.[1] It offers superior kinetics for oxidative addition and leaving group lability.

  • Select the 4-Chloro derivative when cost is the primary driver, or when the C-4 position is intended to remain inert (acting as a steric blocker) during transformations at other sites (e.g., C-5 functionalization).[1]

Structural & Electronic Profile

The isothiazole ring is an electron-deficient heteroaromatic system. The presence of a nitrile group at the C-3 position further decreases electron density, activating the ring towards nucleophilic attack but deactivating it towards electrophilic substitution.

Feature4-Bromoisothiazole-3-carbonitrile 4-Chloroisothiazole-3-carbonitrile Implication
Bond Dissociation Energy ~280 kJ/mol (C-Br)~340 kJ/mol (C-Cl)C-Br is significantly weaker, facilitating Pd oxidative addition.[1]
C-4 Electrophilicity ModerateHighCl is more electronegative, withdrawing more density, but the stronger bond hinders displacement.[1]
Steric Bulk (Van der Waals) 1.85 Å1.75 ÅBr exerts greater steric pressure, which can influence regioselectivity at adjacent positions.[1]
Leaving Group Ability ExcellentGoodBr is a superior leaving group for both

and metal-catalyzed pathways.
Reactivity Profile: Metal-Catalyzed Cross-Coupling[1]

This is the primary differentiator. The 4-position of isothiazoles is the "aromatic" position most commonly targeted for library expansion via cross-coupling.

A. Suzuki-Miyaura Coupling [2]
  • 4-Bromo: Reacts readily under standard conditions (e.g., Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , DME/Water).[1] The rate-limiting step—oxidative addition of the Pd(0) species into the C-Hal bond—is facile.
  • 4-Chloro: Often requires "forcing" conditions or specialized electron-rich ligands (e.g., S-Phos, X-Phos, or bulky phosphines like P(

    
    -Bu)
    
    
    
    ) to facilitate oxidative addition into the stronger C-Cl bond.[1]
B. Sonogashira & Stille Couplings
  • 4-Bromo: The standard substrate. High yields are typical with CuI co-catalysis.

  • 4-Chloro: generally inert under standard Sonogashira conditions unless activated by microwave irradiation or specialized Pd-precatalysts.[1]

Decision Logic Diagram

ReactivityLogic Start Target Transformation at C-4 Coupling Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) Start->Coupling Exchange Lithiation / Grignard (Halogen-Metal Exchange) Start->Exchange Cost Cost Sensitivity / Scale-up Start->Cost Br_Choice Use 4-Bromo Derivative Coupling->Br_Choice Standard Ligands (PPh3, dppf) Cl_Choice Use 4-Chloro Derivative Coupling->Cl_Choice Specialized Ligands (Buchwald, NHC) required Exchange->Br_Choice Fast Exchange (-78°C) Exchange->Cl_Choice Poor Exchange (Competing deprotonation) Cost->Cl_Choice High Volume Low Cost

Figure 1: Decision matrix for selecting the appropriate halogenated isothiazole starting material.

Reactivity Profile: Halogen-Metal Exchange

Functionalizing the C-4 position via organolithium intermediates is a powerful strategy, but it requires the correct halogen.

  • 4-Bromo: Undergoes rapid Lithium-Halogen exchange with

    
    -BuLi or 
    
    
    
    -BuLi at -78°C.[1] This generates the 4-lithioisothiazole-3-carbonitrile species, which can be trapped with electrophiles (aldehydes, ketones, CO
    
    
    ).[1]
    • Risk:[3] Isothiazoles are sensitive to ring opening (fragmentation) under strong basic conditions.[1] The exchange must be fast and at low temperature. Bromine allows this; Chlorine does not.

  • 4-Chloro: The C-Cl bond is too strong for efficient exchange at low temperatures. Attempting this with

    
    -BuLi often leads to deprotonation at C-5  (ortho-lithiation) or nucleophilic attack on the ring sulfur/nitrile, leading to decomposition rather than the desired C-4 functionalization.[1]
    
Experimental Protocols
Protocol A: Suzuki Coupling of 4-Bromoisothiazole-3-carbonitrile

A robust method for installing aryl groups at C-4.[1]

Reagents:

  • 4-Bromoisothiazole-3-carbonitrile (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, base, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LCMS (Target mass: Product M+1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography (Hex/EtOAc gradient).
    
Protocol B: Nucleophilic Aromatic Substitution (

)

Note: The C-4 position is generally deactivated towards


 compared to C-5.[1] However, with the electron-withdrawing 3-CN group, displacement is possible with strong nucleophiles (e.g., thiols, alkoxides).[1]
  • Substrate Preference: 4-Bromo > 4-Chloro.[1]

  • Mechanism: Addition-Elimination. The intermediate Meisenheimer complex is stabilized by the 3-CN group.

  • Conditions: Requires heating (DMF/DMSO, 100°C+) and a strong base (NaH or Cs

    
    CO
    
    
    
    ).[1]
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available depending on the halogen choice.

Pathways Start 4-Halo-isothiazole-3-CN (X = Br or Cl) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Suzuki X=Br (Fast) X=Cl (Slow) Li_Exchange Li-Hal Exchange (n-BuLi, -78°C) Start->Li_Exchange X=Br ONLY SNAr SNAr Displacement (Nu-, Heat) Start->SNAr X=Br > Cl (Difficult) Prod_Suzuki 4-Aryl-isothiazole-3-CN Suzuki->Prod_Suzuki Prod_Li 4-E-isothiazole-3-CN (E = CHO, COOH, etc.) Li_Exchange->Prod_Li Prod_SNAr 4-Nu-isothiazole-3-CN SNAr->Prod_SNAr

Figure 2: Synthetic pathways accessible from the 4-halo scaffold.[1] Note the exclusivity of the Lithium exchange route to the bromo derivative.

References
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile.

    • Source: Royal Society of Chemistry (RSC), Journal of Chemical Research.[1]

    • Significance: Establishes regiospecificity trends in isothiazole couplings; confirms C-5 is more reactive than C-4 in di-halo systems, but C-4 is the active site in mono-4-halo systems.[1]

  • Synthesis and Reactivity of Isothiazoles.

    • Source:Organic Chemistry Portal.
    • Significance: Provides general conditions for isothiazole ring synthesis and functionalization.[4]

  • Metal-C

    • Source:Chemistry LibreTexts.
    • Significance: Foundations of oxidative addition rates (Br vs Cl) in Pd-catalyzed cycles.[1]

    • [1]

  • 3-Chloro-4-(p-tolyl)

    • Source:Molbank (MDPI).[1][5][6]

    • Significance: Demonstrates C-H arylation at C-4 when the position is unsubstituted, contrasting with the C-Halogen coupling required for the title compounds.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromoisothiazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromoisothiazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisothiazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents regiochemical challenges. This in-depth guide provides a comparative analysis of the potential synthetic strategies for obtaining this target molecule. We will delve into the mechanistic rationale behind different approaches, present available experimental data, and offer insights into the practical considerations for each route. This guide is intended to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Introduction

The isothiazole scaffold is a prominent feature in a variety of biologically active compounds. The unique electronic properties conferred by the nitrogen-sulfur bond, coupled with the potential for diverse functionalization, make substituted isothiazoles attractive targets for drug discovery programs. Specifically, the presence of a bromo and a cyano group on the isothiazole ring, as in 4-Bromoisothiazole-3-carbonitrile, offers versatile handles for further chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.

Despite its potential utility, the synthesis of 4-Bromoisothiazole-3-carbonitrile is not straightforward, with limited information available in the public domain. This guide will, therefore, focus on two plausible synthetic strategies, drawing from literature on closely related isomers and precursors:

  • Route 1: Cyclization and Bromination of an Acyclic Precursor

  • Route 2: Regioselective Debromination of a Dibromo-isothiazole Intermediate

We will critically evaluate each route based on factors such as starting material accessibility, reaction efficiency, regioselectivity, and scalability.

Route 1: Cyclization and Bromination of Sodium 2,2-dicyanoethene-1,1-bis(thiolate)

This approach aims to construct the isothiazole ring and introduce the bromo- and cyano-substituents in a single cascade of reactions starting from a readily available acyclic precursor.

Chemical Logic and Mechanistic Considerations

The reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with an electrophilic halogenating agent, such as bromine, is a known method for the synthesis of substituted isothiazoles. The proposed mechanism involves the initial oxidation of the thiolate anions to form a disulfide bridge, followed by an intramolecular cyclization with the participation of one of the nitrile groups to form the isothiazole ring. Subsequent bromination of the ring would then lead to the final product.

However, controlling the regioselectivity of this reaction is a significant challenge. The reaction with bromine has been reported to yield a mixture of products, including the regioisomeric 3,5-dibromoisothiazole-4-carbonitrile and a dimeric thiobis compound, with only a low yield of the dibromo- G-isomer.[1][2] The formation of the desired 4-Bromoisothiazole-3-carbonitrile via this route has not been explicitly reported, suggesting that it is either not formed or is a minor, difficult-to-isolate product.

dot

Caption: Challenges in the direct synthesis from sodium 2,2-dicyanoethene-1,1-bis(thiolate).

Experimental Data (for the formation of 3,5-dibromoisothiazole-4-carbonitrile)

The reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with two equivalents of bromine in carbon tetrachloride has been reported to produce 3,5-dibromoisothiazole-4-carbonitrile in a low yield of 7%, alongside 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 18% yield.[1][2]

Starting MaterialReagentsSolventProduct(s)YieldReference
Sodium 2,2-dicyanoethene-1,1-bis(thiolate)Bromine (2 equiv.)CCl43,5-Dibromoisothiazole-4-carbonitrile5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)7%18%[1][2]
Protocol: Synthesis of 3,5-Dibromoisothiazole-4-carbonitrile

This protocol is adapted from the reported synthesis of the regioisomeric product.[2]

  • Suspend sodium 2,2-dicyanoethene-1,1-bis(thiolate) in carbon tetrachloride.

  • Slowly add a solution of bromine (2 equivalents) in carbon tetrachloride to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 3,5-dibromoisothiazole-4-carbonitrile.

Evaluation of Route 1
  • Advantages:

    • Potentially a one-pot synthesis from a simple acyclic precursor.

  • Disadvantages:

    • Poor Regioselectivity: This is the most significant drawback. The reaction does not appear to favor the formation of the desired 4-bromo-3-cyano isomer.

    • Low Yield: The reported yield for the regioisomeric dibromo-product is very low.

    • Byproduct Formation: The formation of a significant amount of the thiobis dimer complicates purification.

    • Safety: The use of bromine and carbon tetrachloride requires appropriate safety precautions.

Route 2: Regioselective Debromination of 3,5-Dibromoisothiazole-4-carbonitrile

This two-step approach involves the initial synthesis of a symmetrical dibromo-isothiazole precursor, followed by the selective removal of one of the bromine atoms to yield the target molecule.

Chemical Logic and Mechanistic Considerations

The rationale behind this route is to circumvent the regioselectivity issues of the direct cyclization. By first synthesizing 3,5-dibromoisothiazole-4-carbonitrile, a molecule with two bromine atoms in distinct electronic environments, it may be possible to achieve selective removal of one of them. The bromine at the 5-position is generally more susceptible to nucleophilic attack and reduction than the bromine at the 3-position due to the electronic nature of the isothiazole ring.

Reagents such as zinc or indium dust in the presence of a proton source like formic acid are commonly used for the reduction of aryl halides. The proposed mechanism involves the oxidative addition of the metal to the carbon-bromine bond, followed by protonolysis of the resulting organometallic intermediate. The selectivity of this reaction would depend on the relative reactivity of the C-Br bonds at the 3- and 5-positions.

dot

Caption: A proposed two-step strategy for the synthesis of 4-Bromoisothiazole-3-carbonitrile.

Hypothetical Protocol: Selective Debromination

The following is a hypothetical protocol based on general procedures for the reduction of aryl bromides. This protocol would require experimental validation and optimization.

  • Dissolve 3,5-dibromoisothiazole-4-carbonitrile in a suitable solvent such as formic acid or a mixture of an organic solvent and an acid.

  • Add a reducing agent, such as activated zinc dust or indium powder, portion-wise to the solution at a controlled temperature.

  • Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material and the formation of the mono-brominated product.

  • Upon completion, filter the reaction mixture to remove the metal residues.

  • Quench the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Evaluation of Route 2
  • Advantages:

    • Potentially Higher Regioselectivity: By separating the synthesis of the ring from the selective functionalization, this route offers a better chance of obtaining the desired isomer.

  • Disadvantages:

    • Lack of Published Data: The key selective debromination step for this specific target molecule is not well-documented in peer-reviewed literature, making it a higher-risk, research-intensive approach.

    • Two-Step Process: This route is longer than the direct cyclization approach.

    • Low Yield of Precursor: The currently known synthesis of the dibromo-precursor has a very low yield, which would impact the overall efficiency of this route.

Comparative Summary and Future Outlook

FeatureRoute 1: Direct Cyclization/BrominationRoute 2: Debromination of Dibromo-precursor
Number of Steps 1 (in theory)2
Reported Yield Not reported for the target; very low for isomer precursorNot reported for the target
Regioselectivity PoorPotentially good, but unproven
Key Challenges Controlling regioselectivity, byproduct formationLow yield of precursor, lack of established protocol for selective debromination
Scalability Likely poor due to low yield and purification issuesDependent on improving the synthesis of the precursor and validating the debromination step

Based on the currently available scientific literature, the synthesis of 4-Bromoisothiazole-3-carbonitrile remains a significant synthetic challenge.

Route 1 , the direct cyclization and bromination, appears to be an inefficient and non-selective method for obtaining the desired product, primarily yielding other isomers and byproducts.

Route 2 , involving the selective debromination of 3,5-dibromoisothiazole-4-carbonitrile, presents a more logical and potentially controllable strategy. However, this route is currently hypothetical for the target molecule and requires substantial research and development. The primary hurdles to overcome would be to first optimize the synthesis of the 3,5-dibromo precursor to improve upon the reported 7% yield, and then to systematically investigate the conditions for the regioselective removal of the 5-bromo substituent.

For researchers embarking on the synthesis of 4-Bromoisothiazole-3-carbonitrile, a prudent approach would be to focus on developing and validating Route 2 . This would involve a systematic study of reducing agents, solvents, and reaction conditions for the selective debromination step. Success in this endeavor would represent a significant contribution to the field of heterocyclic chemistry.

It is also recommended to explore alternative, yet-to-be-reported synthetic strategies, such as the bromination of a pre-existing isothiazole-3-carbonitrile, although the regioselectivity of such a reaction would also need careful investigation.

References

  • Kalogirou, A. S.; Koutentis, P. A. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank2024 , 2024(2), M1813. [Link]

  • Kalogirou, A. S.; Koutentis, P. A. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromoisothiazole-3-carbonitrile and Its Derivatives

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery In the landscape of medicinal chemistry and drug development, the isothiazole scaffold is a privileged heterocycle, valued for its div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of medicinal chemistry and drug development, the isothiazole scaffold is a privileged heterocycle, valued for its diverse biological activities. The precise functionalization of this ring system is critical, as even minor positional changes of substituents can dramatically alter a compound's pharmacological profile, efficacy, and safety. The synthesis of derivatives such as "4-Bromoisothiazole-3-carbonitrile" can often yield a mixture of isomers, making absolute structural confirmation not just a matter of analytical rigor, but a fundamental necessity for advancing a drug candidate.

This guide provides an in-depth technical overview of the multi-pronged analytical approach required to definitively confirm the structure of 4-Bromoisothiazole-3-carbonitrile and differentiate it from its potential positional isomers. We will delve into the causality behind the selection of specific analytical techniques and provide field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating workflow for the structural elucidation of complex heterocyclic compounds.

The Challenge: Differentiating Key Isomers

IsomerStructureKey Differentiating Features
4-Bromoisothiazole-3-carbonitrile (Target) One isothiazole ring proton. Quaternary carbons at positions 3 and 4.
5-Bromoisothiazole-3-carbonitrile (Isomer 1) One isothiazole ring proton. Quaternary carbons at positions 3 and 5.
3-Bromoisothiazole-4-carbonitrile (Isomer 2) One isothiazole ring proton. Quaternary carbons at positions 3 and 4.

Note: The structures above are for illustrative purposes.

The Analytical Workflow: An Integrated Spectroscopic Approach

A conclusive structural assignment is rarely achieved with a single technique. Instead, a synergistic workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive proof, Single-Crystal X-ray Diffraction is the gold standard.[3][4]

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Definitive Confirmation cluster_conclusion Synthesis Synthesis of Bromoisothiazole Carbonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Formula XRay Single-Crystal X-ray Diffraction NMR->XRay If ambiguous or new chemical entity Final_Structure Confirmed Structure NMR->Final_Structure High Confidence MS->XRay XRay->Final_Structure Unambiguous Proof MS_Isotope_Pattern Molecule C₄HBrNS Ionization Electron Ionization Molecule->Ionization M_ion [C₄HBrNS]˙⁺ Molecular Ion Ionization->M_ion Isotopes Bromine Isotopes (⁷⁹Br:⁸¹Br ≈ 1:1) M_ion->Isotopes M_peak M⁺ Peak (contains ⁷⁹Br) M_ion->M_peak m/z M2_peak M+2 Peak (contains ⁸¹Br) M_ion->M2_peak m/z + 2 Peaks Observed Peaks M_peak->M2_peak ~1:1 Intensity

Caption: Rationale for the characteristic M/M+2 isotope pattern in the mass spectrum of a monobrominated compound.

Detailed Experimental Protocol for EI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (approx. 100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Direct Infusion or GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion cluster (M⁺ and M+2). The masses should correspond to the calculated molecular weight of C₄HBrNS (¹²C₄¹H¹⁴N⁷⁹Br³²S = 203.92; ¹²C₄¹H¹⁴N⁸¹Br³²S = 205.92).

    • Confirm that the relative intensity of the M⁺ and M+2 peaks is approximately 1:1.

    • Analyze the major fragment ions and propose logical fragmentation pathways.

Part 3: Single-Crystal X-ray Diffraction – The Ultimate Arbiter

Causality: When NMR and MS data are ambiguous, or for any novel compound intended for regulatory submission, Single-Crystal X-ray Diffraction provides the only irrefutable, three-dimensional structural proof. [5]This technique determines the precise spatial arrangement of every atom in the crystal lattice, leaving no doubt as to the connectivity and isomeric form. [4][6] The Process: Obtaining a high-quality single crystal is often the most challenging step. [7]Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is mathematically deconvoluted to generate an electron density map, from which the atomic positions are determined.

Detailed Experimental Protocol for X-ray Crystallography
  • Crystal Growth (The Art of the Science):

    • This is a highly empirical process. Common methods include:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

  • Data Collection and Structure Refinement:

    • A suitable single crystal (typically 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on the diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected over a range of crystal orientations.

    • The resulting data are processed, and the structure is solved and refined using specialized software (e.g., SHELX, Olex2). The final refined structure provides atomic coordinates, bond lengths, bond angles, and thermal parameters.

Conclusion

The structural confirmation of 4-Bromoisothiazole-3-carbonitrile and its derivatives is a critical task that demands a rigorous, multi-technique approach. While ¹H and ¹³C NMR provide the foundational information on atomic connectivity and are powerful tools for distinguishing isomers, Mass Spectrometry offers essential confirmation of molecular weight and elemental composition through its characteristic bromine isotope pattern. For ultimate, unambiguous proof of structure, especially for novel compounds in a drug development pipeline, Single-Crystal X-ray Diffraction remains the definitive method. By integrating these techniques into a cohesive workflow, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their research endeavors.

References

  • Kalogirou, A.S.; Koutentis, P.A. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank2023 , 2023, M1557. [Link]

  • Deschamps, J.R. X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry2007 , 14, 675-684. [Link]

  • California Air Resources Board. SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. [Link]

  • Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. 3rd ed., VCH, 1987. [Link]

  • Abraham, R.J.; et al. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

  • Chemin, A.; et al. Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Phys. Chem. Chem. Phys., 2014 , 16, 15346-15354. [Link]

  • Kalogirou, A.S.; Koutentis, P.A. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • Ibrahim, H.K.; et al. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad2009 , 66, 145-151. [Link]

  • Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Sharma, K.R. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • ResearchGate. ¹H‐NMR chemical shifts of imidazothiazole 1 and its 6‐phenyl analogue. [Link]

  • Campian, C.E.; et al. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design2022 , 22, 3926-3937. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Abraham, R.J.; et al. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry2007 , 45, 863-875. [Link]

  • University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Joyce, L.A.; et al. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry2014 , 12, 9916-9924. [Link]

  • PubChem. 4-Bromo-isothiazole. [Link]

  • Gkelis, S.; et al. Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief2016 , 8, 113-143. [Link]

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • 3M. Standard Operating Procedure for the Analysis of Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Guan, X.; et al. Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry2021 , 59, 833-853. [Link]

  • Baghdad Science Journal. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

Sources

Comparative

Optimizing Isothiazole Scaffolds: A Comparative Guide to 4-Bromoisothiazole-3-carbonitrile

Executive Summary: The "Activated" Isothiazole In the landscape of heteroaromatic building blocks, isothiazoles offer unique physicochemical properties (logP modulation, metabolic stability) compared to their thiazole an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Isothiazole

In the landscape of heteroaromatic building blocks, isothiazoles offer unique physicochemical properties (logP modulation, metabolic stability) compared to their thiazole and pyridine counterparts. Among these, 4-Bromoisothiazole-3-carbonitrile stands out as a "hyper-activated" scaffold.

Unlike the standard 4-bromo-3-methylisothiazole , the presence of the electron-withdrawing nitrile group at the C3 position fundamentally alters the electronic landscape of the ring. This guide objectively compares the 3-carbonitrile variant against other halogenated isothiazoles, demonstrating its superior utility in palladium-catalyzed cross-couplings while highlighting critical stability considerations.

Comparative Analysis: 4-Bromo-3-CN vs. Alternatives

The choice of isothiazole building block dictates the success of downstream functionalization. The table below contrasts the 3-carbonitrile derivative with common alternatives.

Table 1: Reactivity & Property Profile
Feature4-Bromoisothiazole-3-carbonitrile 4-Bromo-3-methylisothiazole 5-Bromoisothiazole-3-carbonitrile
Electronic State Electron-Deficient (Activated)Electron-Rich (Deactivated)Electron-Deficient
Pd-Coupling (C4) High Reactivity (Fast Oxidative Addition)Moderate ReactivityN/A (Br is at C5)
SNAr Susceptibility High (at C5 position)LowHigh (at C5-Br site)
C5 Acidity High (Facilitates lithiation/deprotonation)ModerateLow (Blocked by Br)
Ring Stability Sensitive to strong bases (Ring opening risk)StableModerate
Primary Use Rapid library generation via Suzuki/NegishiStable core for harsh conditionsC5-functionalization
Mechanism of Action: The "Nitrile Effect"

The C3-cyano group exerts a strong inductive effect (-I) and mesomeric withdrawal, significantly lowering the LUMO energy of the isothiazole ring.

  • Advantage: This weakens the C4-Br bond, facilitating oxidative addition by Pd(0) catalysts, often allowing couplings to proceed under milder conditions than the methyl analog.

  • Risk: The electron deficiency increases the electrophilicity of the Sulfur atom and the acidity of C5. In the presence of strong nucleophiles (e.g., hydroxide, alkoxides), the ring is prone to cleavage via attack at the sulfur or C5.

Visualizing the Reactivity Landscape

The following diagram maps the divergent reaction pathways dictated by the 3-CN substituent.

ReactivityMap Core 4-Bromoisothiazole- 3-carbonitrile Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Core->Suzuki Pd(0), Ar-B(OH)2 Fast Oxidative Addition Lithiation C5-Lithiation (Li-Halogen Exchange vs Deprotonation) Core->Lithiation LDA or TMPMgCl -78°C SNAr Nucleophilic Attack (C5) (Ring Opening Risk) Core->SNAr Strong Base/Nu- (e.g., NaOMe, NaOH) Product_Biaryl 4-Aryl-3-cyanoisothiazole (Biaryl Scaffold) Suzuki->Product_Biaryl Yield: 80-95% Product_Funct 4-Bromo-5-functionalized Derivative Lithiation->Product_Funct Electrophile Quench Product_Open Acyclic Thio-enamine (Decomposition) SNAr->Product_Open N-S Bond Cleavage

Figure 1: Divergent Reactivity Pathways. The 3-CN group activates C4 for coupling but destabilizes the ring toward bases.

Experimental Protocols

Protocol A: Synthesis of 4-Bromoisothiazole-3-carbonitrile

Note: Direct bromination of the empty ring is difficult due to deactivation. The most robust industrial route involves cyclization of acyclic precursors.

Method: Cyclization of 2,2-dicyanoethene-1,1-bis(thiolate)

  • Precursor Preparation: Dissolve sodium 2,2-dicyanoethene-1,1-bis(thiolate) in CCl₄ or CHCl₃.

  • Bromination/Cyclization: Add Bromine (Br₂, 2.0 equivalents) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. The reaction proceeds via an oxidative cyclization mechanism.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess bromine. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: This reaction may yield a mixture of 3,5-dibromo and 4,5-dibromo isomers depending on exact stoichiometry. Careful control of Br₂ equivalents is required to target the monobromo species or subsequent debromination may be needed [1].

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol is optimized to prevent ring opening by using mild bases.

Reagents:

  • Substrate: 4-Bromoisothiazole-3-carbonitrile (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (2.0 eq) — Avoid strong alkoxides like NaOtBu.

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a microwave vial with the isothiazole, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Observation: Conversion is typically faster than with 3-methylisothiazole due to the activated C-Br bond.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Expected Yield: 75–90% for electron-rich boronic acids; 60–80% for electron-poor.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Isothiazole-3-carbonitrile Step1 Bromination (Br2, AcOH/NaOAc, Heat) Start->Step1 Electrophilic Subst. Intermed Intermediate: 4-Bromo-3-carbonitrile Step1->Intermed Regioselective at C4 Step2 Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Intermed->Step2 Cross-Coupling Final Target: 4-Aryl-3-cyanoisothiazole Step2->Final C-C Bond Formation SideReac Side Reaction: Ring Opening (if strong base used) Step2->SideReac If pH > 12

Figure 2: Synthesis & Functionalization Workflow. Note the critical control of pH during the coupling stage.

Expert Insights & Troubleshooting

  • Regioselectivity: If synthesizing the core from scratch, be aware that nitriles at C3 direct electrophiles to C4, but steric bulk can push substitution to C5. However, for halogenation, C4 is the thermodynamic preference.

  • Handling Precautions: Isothiazole-3-carbonitriles have a distinct, pungent odor and can be skin sensitizers. All manipulations should occur in a well-ventilated fume hood.

  • Storage: Unlike the 3-methyl analog, the 3-cyano derivative is moisture sensitive over long periods (hydrolysis of CN to amide). Store under inert gas at -20°C.

References

  • Benchchem. 4-Bromoisothiazole-3-carbonitrile | Research Chemical. Retrieved from

  • Kalogirou, A. S., & Koutentis, P. A. (2023).[1][2][3] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[2] Molbank, 2023(1), M1557.[2]

  • ResearchGate. Synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). Retrieved from

  • Organic Chemistry Portal. Synthesis of Isothiazoles. Retrieved from

Sources

Comparative

Assessing the green chemistry metrics of "4-Bromoisothiazole-3-carbonitrile" synthesis

Topic: Assessing the green chemistry metrics of "4-Bromoisothiazole-3-carbonitrile" synthesis Content Type: Publish Comparison Guides. Executive Summary & Strategic Context Target Molecule: 4-Bromoisothiazole-3-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the green chemistry metrics of "4-Bromoisothiazole-3-carbonitrile" synthesis Content Type: Publish Comparison Guides.

Executive Summary & Strategic Context

Target Molecule: 4-Bromoisothiazole-3-carbonitrile CAS Registry Number: 89089-06-5 Molecular Formula: C


HBrN

S Applications: Key intermediate for antiviral agents, VEGFR-2 inhibitors, and agrochemical scaffolds.[1]

This guide provides a technical comparison of synthetic routes for 4-Bromoisothiazole-3-carbonitrile , prioritizing green chemistry principles. The isothiazole core is notoriously sensitive to harsh oxidation and ring-opening conditions, making the selection of bromination reagents critical. We evaluate the Direct Bromination pathway against the Sandmeyer approach, analyzing Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor to guide process chemists toward the most sustainable workflow.

Comparative Route Analysis

Route A: Direct Bromination (The "Green" Standard)

This method utilizes electrophilic aromatic substitution (EAS) on the commercially available Isothiazole-3-carbonitrile . Due to the electron-withdrawing nature of the nitrile group at C3, the C4 position is deactivated but remains the preferred site for halogenation over C5, provided controlled conditions are used.

  • Mechanism: Electrophilic substitution using molecular bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Green Advantage: High atom economy; avoids heavy metals.

  • Challenges: Handling corrosive bromine; controlling regioselectivity (preventing 4,5-dibromination).

Route B: Sandmeyer Reaction (Legacy/Alternative)

This route proceeds via the diazotization of 4-aminoisothiazole-3-carbonitrile . While useful for introducing halogens when EAS fails, it is chemically inefficient for this specific substrate.

  • Mechanism: Diazotization (

    
    ) followed by copper(I) bromide displacement.
    
  • Green Disadvantage: Generates stoichiometric copper waste; potential for explosive diazonium intermediates; poor atom economy due to

    
     loss.
    
  • Viability: Recommended only if the 4-amino precursor is already available from a previous step (e.g., a specific cyclization).

Green Metrics Comparison

The following data assumes a standard laboratory scale (10 mmol) with optimized yields based on isothiazole chemistry literature.

MetricRoute A: Direct Bromination (

/AcOH)
Route A2: Catalytic Bromination (NBS)Route B: Sandmeyer Reaction
Atom Economy (AE) 53.8% (Loss of HBr)44.2% (Loss of Succinimide)~35% (Loss of

,

, salts)
E-Factor (Est.) < 5 (Low waste)8 - 12 (Succinimide waste)> 25 (Cu salts, acid waste)
Reaction Mass Efficiency High (~80%)Moderate (~65%)Low (< 50%)
Hazard Profile Corrosive (

, AcOH)
Irritant (NBS), Safer handlingToxic/Explosive (

, Cu salts)
Energy Demand Moderate (Reflux often req.)Low (Room Temp/Mild Heat)Low (

to RT)

Analysis:

  • Route A (Direct

    
    )  offers the best Atom Economy but requires strict engineering controls for bromine handling.
    
  • Route A2 (NBS) is the "Process Friendly" compromise, offering easier solids handling and easier waste disposal (succinimide is water-soluble and biodegradable) despite a slightly lower AE.

Detailed Experimental Protocols

Protocol A: Optimized Direct Bromination (Recommended)

Based on standard electrophilic substitution protocols for electron-deficient isothiazoles.

Reagents:

  • Isothiazole-3-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Green alternative: Ethyl Acetate if solubility permits)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 eq) - Promotes regioselectivity.
    

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with Isothiazole-3-carbonitrile (10 mmol) and MeCN (20 mL). Stir until fully dissolved.

  • Addition: Add

    
     (1 mmol) followed by portion-wise addition of NBS (11 mmol) over 15 minutes to control exotherm.
    
  • Reaction: Heat the mixture to 50°C and monitor by TLC/HPLC. The reaction typically completes within 4–6 hours.

    • Checkpoint: If conversion stalls, add an additional 0.1 eq of NBS.

  • Quench: Cool to room temperature. Pour the mixture into cold water (50 mL).

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc) to yield 4-Bromoisothiazole-3-carbonitrile as a pale yellow solid.

Protocol B: Sandmeyer Approach (For Reference Only)

Reagents:

  • 4-Aminoisothiazole-3-carbonitrile (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Copper(I) Bromide (

    
    ) (1.5 eq)
    
  • Hydrobromic Acid (

    
    ) (48% aq)
    

Step-by-Step Workflow:

  • Diazotization: Suspend the amine in 48% HBr at 0–5°C . Dropwise add an aqueous solution of

    
    , maintaining temperature below 5°C. Stir for 30 mins.
    
  • Substitution: In a separate vessel, dissolve CuBr in HBr. Slowly transfer the cold diazonium salt solution into the CuBr solution while stirring vigorously.

  • Evolution: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be observed.

  • Isolation: Dilute with water, extract with DCM, and purify. Note: Copper waste requires special disposal.

Visualized Reaction Pathways

The following diagram illustrates the chemical logic and branching pathways for synthesizing the target molecule.

G Start Isothiazole-3-carbonitrile (CAS 1452-17-1) Target 4-Bromoisothiazole- 3-carbonitrile (CAS 89089-06-5) Start->Target Route A: NBS, MeCN (Electrophilic Subst.) Waste_A Byproduct: Succinimide (Recyclable) Start->Waste_A Amine 4-Aminoisothiazole- 3-carbonitrile Amine->Target Route B: NaNO2, CuBr (Sandmeyer) Waste_B Waste: Cu Salts, N2 (Hazardous) Amine->Waste_B

Caption: Comparison of Direct Bromination (Route A) vs. Sandmeyer (Route B). Route A is the preferred "Green" pathway due to lower waste toxicity.

Conclusion & Recommendations

For the synthesis of 4-Bromoisothiazole-3-carbonitrile , Route A (NBS Bromination) is the superior choice for drug development workflows.

  • Sustainability: It eliminates heavy metal waste (Copper) associated with the Sandmeyer route.

  • Scalability: NBS is a solid reagent, easier to handle on a kilogram scale than liquid bromine or diazonium salts.

  • Purity: Electrophilic substitution at C4 is highly favored, simplifying purification compared to ring-closure methods that may yield regioisomeric mixtures.

Final Recommendation: Adopt the NBS/MeCN protocol. For large-scale manufacturing, investigate Oxidative Bromination (


) to further reduce the E-factor by producing water as the sole byproduct.

References

  • Isothiazole-3-carbonitrile (Precursor) Data : National Center for Biotechnology Information. PubChem Compound Summary for CID 15069, 4-Cyanothiazole (Isomer Reference). Accessed Feb 3, 2026.

  • Target Compound Identification : MolCore. 4-Bromoisothiazole-3-carbonitrile (CAS 89089-06-5).[2][3] Accessed Feb 3, 2026.

  • General Isothiazole Bromination : Kalogirou, A.S., Koutentis, P.A. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid". Molbank 2023, M1557. (Demonstrates reactivity of isothiazole ring to bromination).

  • Isothiazole Chemistry & Regioselectivity : Thieme Connect. "Science of Synthesis: Isothiazoles". (General reference for C4-bromination preference).

  • Green Bromination Methodologies: Sheldon, R.A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability". Green Chem., 2017, 19, 18-43.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisothiazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromoisothiazole-3-carbonitrile
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